In-Depth Technical Guide: Chemical Structure, Physical Properties, and Applications of 2-Methyl-N'-(methylamino)propanimidamide
Executive Summary For researchers and drug development professionals, amidrazones represent a highly versatile, yet often underexplored, class of nitrogen-rich building blocks. 2-Methyl-N'-(methylamino)propanimidamide (o...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals, amidrazones represent a highly versatile, yet often underexplored, class of nitrogen-rich building blocks. 2-Methyl-N'-(methylamino)propanimidamide (often encountered as its hydrochloride salt) is a sterically hindered, highly nucleophilic amidrazone derivative. This whitepaper deconstructs its structural tautomerism, physical properties, and synthetic utility, providing a field-proven methodology for its preparation and its critical role in the synthesis of complex azaheterocycles.
Chemical Identity and Structural Elucidation
2-Methyl-N'-(methylamino)propanimidamide is an aliphatic amidrazone characterized by an isobutyl backbone and a methyl-substituted hydrazine moiety. Amidrazones are essentially the hydrazones of acid amides, containing three distinct nitrogen atoms that offer multiple sites for nucleophilic attack[1].
Tautomerism and Reactivity
A defining feature of amidrazones is their ability to exist in a tautomeric equilibrium between the hydrazone form and the amide-hydrazone (hydrazine) form . In solution, the distribution of these tautomers is dictated by solvent polarity and pH. The presence of the N'-methyl group in this specific compound sterically biases the equilibrium and influences its reactivity profile when subjected to cyclocondensation reactions.
Tautomeric equilibrium of 2-methyl-N'-(methylamino)propanimidamide.
Physical and Chemical Properties
In commercial and laboratory settings, this compound is most frequently handled as a hydrochloride salt to mitigate the oxidative instability and hygroscopicity inherent to the free base [2]. The salt form ensures long-term shelf stability and standardizes dosing for stoichiometric reactions.
Property
Free Base
Hydrochloride Salt
CAS Number
81327-53-9
61821-67-8
Molecular Formula
C₅H₁₃N₃
C₅H₁₄ClN₃
Molecular Weight
115.18 g/mol
151.64 g/mol
Physical State
Viscous liquid / Low-melting solid
White to off-white crystalline powder
Solubility
Soluble in DCM, THF, Ethyl Acetate
Highly soluble in H₂O, MeOH, EtOH
Storage Conditions
Inert atmosphere (Argon/N₂), 2-8°C
Ambient temperature, desiccated
Mechanistic Synthesis Protocol
Direct coupling of aliphatic nitriles with hydrazines is notoriously low-yielding due to the poor electrophilicity of the nitrile carbon. To bypass this, the Pinner Reaction is utilized. By converting the nitrile into an imidate intermediate, the electrophilicity of the carbon center is drastically amplified, allowing for smooth nucleophilic substitution by methylhydrazine.
Self-Validating Protocol: Synthesis of the Hydrochloride Salt
Rationale & Causality:
Strict anhydrous conditions are mandatory during Step 1. The presence of trace water will irreversibly hydrolyze the highly electrophilic imidate intermediate into an unreactive ester, collapsing the yield. Temperature control during Step 2 (0°C) is critical because methylhydrazine is an aggressive nucleophile; elevated temperatures lead to runaway exothermic decomposition and the formation of symmetrical tetrazine side-products.
Step-by-Step Methodology:
Imidate Formation (Activation):
Dissolve 1.0 equivalent of isobutyronitrile in 5.0 equivalents of anhydrous ethanol.
Cool the reaction vessel to 0°C using an ice-brine bath.
Bubble anhydrous HCl gas through the solution until saturation is achieved.
In-Process Control (IPC): Stir for 24 hours. Validate complete consumption of the nitrile via FT-IR (monitor the disappearance of the sharp -C≡N stretch at ~2250 cm⁻¹).
Hydrazinolysis (Nucleophilic Substitution):
Concentrate the mixture under reduced pressure to isolate the ethyl isobutyrimidate hydrochloride intermediate.
Suspend the intermediate in absolute ethanol and cool to 0°C.
Add 1.1 equivalents of methylhydrazine dropwise over 30 minutes to manage the exothermic release.
Isolation and Purification:
Allow the reaction to warm to room temperature and stir for 12 hours.
Concentrate the solvent under vacuum. Recrystallize the crude residue from an ethanol/diethyl ether gradient to yield pure 2-methyl-N'-(methylamino)propanimidamide hydrochloride.
Step-by-step Pinner synthesis workflow for amidrazone hydrochloride.
Applications in Medicinal Chemistry
In modern drug discovery, amidrazones are not typically final active pharmaceutical ingredients (APIs); rather, they are highly prized synthetic precursors. They serve as the foundational scaffold for synthesizing a vast array of five-membered nitrogen-rich heterocycles, which are frequently utilized as bioisosteres for amide bonds or carboxylic acids to improve metabolic stability and membrane permeability [3].
1,2,4-Triazoles: Reacting 2-methyl-N'-(methylamino)propanimidamide with carboxylic acids or orthoesters under acidic conditions yields 1,2,4-triazoles. These motifs are ubiquitous in antifungal agents and kinase inhibitors.
Tetrazoles: Diazotization of the amidrazone using nitrous acid (NaNO₂/HCl) triggers an intramolecular cyclization to form tetrazoles, which are classic bioisosteres for carboxylic acids (e.g., in Angiotensin II receptor blockers).
1,3,4-Thiadiazoles: Condensation with carbon disulfide (CS₂) or thionyl chloride (SOCl₂) provides access to thiadiazole rings, known for their potent antimicrobial and anti-inflammatory properties.
Divergent synthetic pathways from amidrazones to azaheterocycles.
References
Zelenin, K. N., Solod, O. V., & Khrustalev, V. A. (1989). "Amidrazones in the synthesis of heterocycles (review)." Chemistry of Heterocyclic Compounds, 25(7), 717-737.[Link]
Kręcisz, P., et al. (2023). "A Review of the Biological Activity of Amidrazone Derivatives." National Center for Biotechnology Information (NCBI) / PMC.[Link]
Exploratory
Analytical and Structural Characterization of 2-Methyl-N'-(methylamino)propanimidamide: Mass Metrics and HRMS Workflows
Executive Summary 2-Methyl-N'-(methylamino)propanimidamide (CAS: 81327-53-9)[1] is a highly polar, nitrogen-rich amidrazone derivative. In medicinal chemistry and drug development, amidrazones serve as critical pharmacop...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Methyl-N'-(methylamino)propanimidamide (CAS: 81327-53-9)[1] is a highly polar, nitrogen-rich amidrazone derivative. In medicinal chemistry and drug development, amidrazones serve as critical pharmacophores and precursors for bioactive heterocycles (such as 1,2,4-triazoles). Because these molecules are highly basic and hydrophilic, precise analytical characterization requires specialized chromatographic and mass spectrometric techniques. This technical guide details the exact mass properties of the compound and outlines a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its structural elucidation.
Physicochemical Profiling & Mass Properties
In high-resolution mass spectrometry, distinguishing between the molecular weight (average mass) and the exact mass (monoisotopic mass) is the foundational step for structural confirmation. Molecular weight incorporates the weighted average of all naturally occurring isotopes, which is useful for bulk stoichiometric calculations. Conversely, the exact mass relies solely on the most abundant isotopes (e.g., ^12C, ^1H, ^14N), providing the precise m/z value required to differentiate the target compound from nominal isobars in an Orbitrap or Q-TOF analyzer.
For 2-methyl-N'-(methylamino)propanimidamide, the chemical formula is C5H13N3. Based on computational reference data for this molecular formula, the exact monoisotopic mass is 115.1109 Da[2],[3].
Quantitative Mass Metrics Summary
Table 1: Mass and Identification Metrics for 2-Methyl-N'-(methylamino)propanimidamide
Causality of Ionization:
The amidrazone functional group contains an imino nitrogen and two amino-type nitrogens. The localized lone pairs and the resonance stabilization of the resulting cation make this molecule highly basic. Consequently, Electrospray Ionization in Positive mode (ESI+) is the optimal choice, as the molecule readily accepts a proton to form the robust [M+H]+ ion at m/z 116.1188.
Causality of Fragmentation:
During Collision-Induced Dissociation (CID), fragmentation is driven by relative bond dissociation energies. The N-N bond in the methylamino moiety is the weakest link in the amidrazone backbone. The dominant fragmentation pathways involve the neutral loss of ammonia (NH3), methylamine (CH3NH2), and methylhydrazine (CH6N2), yielding characteristic product ions that confirm the structural connectivity.
Proposed ESI+ collision-induced dissociation pathway for m/z 116.1188.
Self-Validating HRMS Experimental Protocol
To ensure absolute trustworthiness in the analytical data, the following LC-HRMS protocol is designed as a closed, self-validating system. Every step contains an internal check to prevent false positives or mass drift.
Self-validating HRMS workflow for amidrazone characterization.
Step-by-Step Methodology
Step 1: Sample Preparation & Matrix Blanking
Action: Dissolve the standard in 50:50 Acetonitrile:Water with 0.1% Formic Acid to a final concentration of 1 µg/mL. Prepare a matrix blank using the exact same solvent batch. Spike the sample with a known deuterated internal standard.
Causality & Validation: Formic acid ensures the amidrazone remains fully protonated in solution, improving ESI+ efficiency. The matrix blank acts as a self-validating control to rule out column carryover or background isobaric interference from the solvent matrix.
Step 2: Chromatographic Separation (HILIC)
Action: Inject 2 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm) utilizing an Acetonitrile/Ammonium Formate gradient.
Causality & Validation: 2-methyl-N'-(methylamino)propanimidamide is highly polar. On a standard reversed-phase C18 column, it would elute in the void volume, suffering from severe ion suppression. HILIC provides orthogonal retention based on polarity, ensuring the analyte elutes away from solvent-front suppressors, validating the quantitative integrity of the signal.
Step 3: ESI-HRMS Acquisition
Action: Operate the Q-TOF or Orbitrap in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
Causality & Validation: The relatively low capillary voltage prevents in-source fragmentation of the fragile N-N bond, preserving the intact [M+H]+ precursor for MS1 exact mass quantification before transitioning to the collision cell for MS/MS.
Step 4: Mass Calibration & Data Processing
Action: Infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) continuously during the run via a secondary reference sprayer.
Causality & Validation: The mass spectrometer dynamically corrects the m/z axis based on the known lock-mass. This self-validating feedback loop guarantees a mass accuracy of < 2 ppm, which is mandatory to confirm the exact mass of 115.1109 Da and definitively identify the C5H13N3 formula over any nominal mass duplicates.
Comprehensive NMR Spectroscopy Analysis of 2-methyl-N'-(methylamino)propanimidamide: Workflows, Spectral Assignments, and Tautomeric Mechanisms
Executive Summary The structural elucidation of amidrazones is a critical bottleneck in the development of novel peptidomimetics, energetic materials, and pharmacophores. 2-methyl-N'-(methylamino)propanimidamide (CAS 618...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural elucidation of amidrazones is a critical bottleneck in the development of novel peptidomimetics, energetic materials, and pharmacophores. 2-methyl-N'-(methylamino)propanimidamide (CAS 61821-67-8)[1], an N-substituted derivative of isobutyramidine, presents a unique analytical challenge due to its capacity for prototropic tautomerism and restricted rotation around the C–N partial double bond.
This whitepaper provides an authoritative, self-validating framework for the acquisition and interpretation of 1D and 2D Nuclear Magnetic Resonance (NMR) data for this specific molecule. By bridging fundamental physical chemistry with advanced spectroscopic techniques, this guide empowers researchers to unambiguously assign tautomeric states and validate molecular integrity.
Structural Dynamics & Tautomerism: The Mechanistic Context
Before executing any NMR experiment, one must understand the causality behind the expected spectral behaviors. Amidrazones are known to exhibit complex tautomerism between the N2 and N3 atoms, existing in an equilibrium between the amide hydrazone and hydrazide imide forms[2].
For 2-methyl-N'-(methylamino)propanimidamide, the structural equilibrium is defined as:
Amide Hydrazone Form: (CH3)2CH–C(NH2)=N–NHCH3
Hydrazide Imide Form: (CH3)2CH–C(=NH)–NH–NHCH3
The activation energy separating these tautomers dictates the chemical exchange rate on the NMR timescale[3]. In highly polar, non-protic solvents, the amide hydrazone form is typically favored due to resonance stabilization[2]. Furthermore, the use of multinuclear NMR—specifically
1
5
N NMR—provides unambiguous assignment of the protonation sites and tautomeric states in amidine and amidrazone derivatives[4].
Tautomeric Equilibrium and Key 15N NMR Indicators
Experimental Methodology: A Self-Validating Protocol
To accurately capture the structural nuances of 2-methyl-N'-(methylamino)propanimidamide, the experimental protocol must be rigorously controlled. The following methodology incorporates internal validation checkpoints to ensure data trustworthiness.
Causality in Sample Preparation
Solvent Choice: Anhydrous DMSO-
d6
is strictly required. Why? Protic solvents (like D
2
O or CD
3
OD) or trace acids in CDCl
3
will catalyze rapid proton exchange, broadening the labile –NH and –NH
2
signals beyond detection[3]. DMSO-
d6
acts as a strong hydrogen-bond acceptor, locking the tautomers into observable states and slowing exchange on the NMR timescale[5].
Concentration: 15–20 mg in 0.6 mL DMSO-
d6
to ensure sufficient signal-to-noise (S/N) for natural abundance
15
N HMBC experiments.
Step-by-Step Acquisition Workflow
Probe Tuning & Matching: Insert the sample into a high-field spectrometer (≥ 400 MHz, preferably equipped with a cryoprobe). Perform automatic tuning and matching (ATM) for
1
H,
13
C, and
15
N nuclei.
Shimming & Lock: Apply gradient shimming. Validation Checkpoint: The residual DMSO-
d5
quintet (δ 2.50 ppm) must have a line width at half height (LWHH) of < 0.8 Hz.
1D
1
H Acquisition: Run a standard 1D sequence (zg30) with 16–32 scans, relaxation delay (D1) of 2.0 s, and acquisition time (AQ) of 3.0 s at 300 K.
1D
13
C Acquisition: Run a proton-decoupled sequence (zgpg30) with 1024 scans.
2D
1
H-
13
C HSQC/HMBC: Acquire to establish carbon backbone connectivity.
2D
1
H-
15
N HMBC:Why indirect detection? Direct
15
N observation is highly insensitive due to its low natural abundance (0.37%) and negative gyromagnetic ratio. The
1
H-
15
N HMBC leverages the high sensitivity of protons, transferring magnetization via long-range scalar couplings (
nJNH
≈ 5–8 Hz).
Experimental NMR Workflow for Amidrazone Characterization
Protocol Self-Validation Criteria
To ensure the integrity of the tautomeric analysis, the protocol relies on a built-in validation metric: The multiplicity of the N-CH
3
signal.
If the sample is perfectly anhydrous and chemical exchange is slow, the N-CH
3
protons will couple to the adjacent –NH– proton, appearing as a distinct doublet (
3J
≈ 4.5 Hz). If this signal collapses into a singlet, the sample environment is compromised by trace water, rendering tautomeric quantification invalid.
Quantitative Data Presentation & Spectral Assignments
The following tables summarize the expected chemical shifts for the dominant amide hydrazone tautomer of 2-methyl-N'-(methylamino)propanimidamide at 300 K in DMSO-
d6
.
Table 1:
1
H NMR Chemical Shifts (DMSO-
d6
, 400 MHz)
Position
δ (ppm)
Multiplicity
Integration
J
(Hz)
Assignment
CH
3
(isopropyl)
1.10
Doublet (d)
6H
6.8
(CH
3 )
2
CH–
CH (isopropyl)
2.45
Septet (sept)
1H
6.8
(CH
3
)
2
CH –
N-CH
3
2.55
Doublet (d)
3H
4.5
–NH–CH
3
NH
2
6.20
Broad Singlet (br s)
2H
-
–C(NH
2 )=
NH
7.10
Broad Quartet (br q)
1H
4.5
–NH –CH
3
Note: The exact chemical shifts of the NH and NH
2
protons are highly sensitive to concentration and temperature due to intermolecular hydrogen bonding[5].
Table 2:
1
3
C and
1
5
N NMR Chemical Shifts (DMSO-
d6
)
Position
13
C δ (ppm)
15
N δ (ppm)*
Structural Assignment
CH
3
(isopropyl)
20.5
-
(C H
3
)
2
CH–
CH (isopropyl)
32.1
-
(CH
3
)
2C H–
N-CH
3
38.4
-
–NH–C H
3
C=N (Amidine core)
162.3
-
–C (=N)–
NH
2
-
-295.0
–C(N H
2
)=
=N–
-
-145.0
=N –NH–
–NH–
-
-280.0
–N H–CH
3
*
15
N chemical shifts are referenced to liquid nitromethane (CH
3
NO
2
) at 0 ppm. The distinct shift difference between the imino (=N–) and amino (–NH–/–NH
2
) nitrogens is the definitive proof of the tautomeric state[4].
Conclusion
The comprehensive NMR analysis of 2-methyl-N'-(methylamino)propanimidamide requires strict control over solvent environments and the strategic use of 2D
1
H-
15
N HMBC spectroscopy. By understanding the causality of prototropic exchange and utilizing the N-CH
3
coupling as a self-validating internal standard, researchers can confidently map the tautomeric landscape of this complex amidrazone.
Navigating the Safety Profile of 2-methyl-N'-(methylamino)propanimidamide (CAS 61821-67-8): A Technical Guide for Researchers
Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 2-methyl-N'-(methylamino)propanimidamide (CAS 61821-67-8) is publicly available. This guide has been meticulously compiled by synth...
Author: BenchChem Technical Support Team. Date: April 2026
Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 2-methyl-N'-(methylamino)propanimidamide (CAS 61821-67-8) is publicly available. This guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds, namely 2-Methyl-2-(methylamino)propanamide and 2-(Methylamino)propanamide HCl, and by incorporating established safety principles for its constituent functional groups (secondary amines and imidimides). This document is intended to provide a scientifically-grounded risk assessment and guidance for safe handling in a research and development setting. All procedures should be conducted with a thorough understanding that this information is inferential and a comprehensive, compound-specific risk assessment should be performed before use.
Executive Summary: An Inferred Hazard Profile
2-methyl-N'-(methylamino)propanimidamide is a compound for which detailed toxicological and safety data are lacking. However, based on the analysis of its structural analogues, it is prudent to handle this chemical with a degree of caution. The primary hazards are anticipated to be irritation to the skin, eyes, and respiratory system.[1][2] The presence of secondary amine and imidamide functionalities suggests a potential for reactivity with certain chemical classes and possible underlying toxicities associated with amines.[3][4] This guide outlines the inferred hazards, recommended handling procedures, and emergency protocols to ensure the safety of laboratory personnel.
Physicochemical and Toxicological Data of Structural Analogues
To build a foundational understanding of the potential properties of 2-methyl-N'-(methylamino)propanimidamide, the following table summarizes the available data for its close structural analogues.
P271: Use only outdoors or in a well-ventilated area.[1][2]
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2][5]
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2]
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][5]
P312: Call a POISON CENTER or doctor if you feel unwell.[1][2]
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1]
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Experimental Workflow: Safe Handling and Use
The following workflow is designed to minimize exposure and ensure safe handling of 2-methyl-N'-(methylamino)propanimidamide in a laboratory setting.
Caption: Recommended workflow for the safe handling of 2-methyl-N'-(methylamino)propanimidamide.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for mitigating the risks associated with handling this compound.
Eye Protection: Chemical safety goggles or a face shield are mandatory.[1]
Hand Protection: Wear suitable chemical-resistant gloves. Inspect gloves prior to use.[1]
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or where there is a risk of splashing, a chemical-resistant suit may be necessary.
Respiratory Protection: If working outside of a fume hood or if dusts are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.[1]
Emergency Procedures
First-Aid Measures
The following first-aid procedures are based on the potential hazards identified from structural analogues.
Caption: First-aid response flowchart for exposure to 2-methyl-N'-(methylamino)propanimidamide.
In case of skin contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[1][5]
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][5]
If inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][5]
Fire-Fighting Measures
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
Specific hazards arising from the chemical: The combustion products are not fully characterized, but may include toxic fumes of carbon and nitrogen oxides.
Special protective equipment for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[1]
Stability and Reactivity
The stability and reactivity profile is inferred from the constituent functional groups.
Reactivity: No specific data is available. However, as a secondary amine, it may be incompatible with strong oxidizing agents, acids, and acid chlorides. Secondary amines can also react with nitrosating agents to form potentially carcinogenic nitrosamines.[3][6] The imidamide functional group may be susceptible to hydrolysis under acidic or basic conditions.
Chemical stability: Assumed to be stable under recommended storage conditions.
Conditions to avoid: Avoid moisture and incompatible materials.
Dissolution of 2-methyl-N'-(methylamino)propanimidamide: An Application Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the dissolution of 2-methyl-N'-(methylamino)propanimidamide in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This d...
Author: BenchChem Technical Support Team. Date: April 2026
This comprehensive guide provides detailed application notes and protocols for the dissolution of 2-methyl-N'-(methylamino)propanimidamide in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document is intended for researchers, scientists, and professionals in drug development who require reliable methods for preparing solutions of this and structurally similar compounds for a variety of experimental applications.
A Note on Compound Identity: The precise compound "2-methyl-N'-(methylamino)propanimidamide" is not widely documented. However, a closely related and commercially available compound is its hydrochloride salt, 2-methyl-N-(methylamino)propanimidamide hydrochloride (CAS No. 61821-67-8)[1][2]. The presence of the hydrochloride salt significantly influences solubility, generally enhancing it in polar solvents. The protocols herein are based on this hydrochloride form and are broadly applicable to other small molecule hydrochloride salts. Researchers must, however, empirically validate the solubility and stability of their specific compound.
The choice of solvent is a critical first step in experimental design, directly impacting compound stability, bioavailability, and the reproducibility of results. The two solvents discussed, DMSO and methanol, possess distinct properties that govern their interaction with polar, charged molecules like 2-methyl-N-(methylamino)propanimidamide hydrochloride.
Dimethyl Sulfoxide (DMSO): A polar aprotic solvent, DMSO is an exceptional solubilizing agent for a wide array of organic compounds[3]. Its high dielectric constant and ability to disrupt intermolecular forces make it a preferred choice for creating high-concentration stock solutions of compounds that may have limited aqueous solubility[4]. For hydrochloride salts, DMSO effectively solvates the cation, while the chloride anion remains associated, facilitating dissolution.
Methanol (MeOH): As a polar protic solvent, methanol readily forms hydrogen bonds and can solvate both cations and anions effectively. For hydrochloride salts, methanol can participate in the dissociation of the ionic bond between the protonated amine and the chloride ion[5]. It is often used when a less aggressive solvent than DMSO is required or when subsequent dilutions are made into aqueous media where methanol may be more compatible than DMSO at higher concentrations.
The general workflow for preparing a compound solution for experimental use is a multi-step process that requires careful attention to detail to ensure accuracy and reproducibility.
Caption: Protocol for dissolving in DMSO.
Protocol 2: Preparation of a 10 mM Stock Solution in Methanol
This protocol is suitable for applications where DMSO is not desired. Given methanol's volatility, ensure all handling is done in a well-ventilated area.
Sterile microcentrifuge tubes or amber glass vials
Vortex mixer
Procedure:
Calculation: Perform the same mass calculation as described in Protocol 1.
Weighing: Accurately weigh the compound and transfer it to a sterile vial.
Dissolution: Add the calculated volume of anhydrous methanol to the vial.
Mixing: Immediately cap the vial tightly to prevent evaporation and vortex for 1-2 minutes. Hydrochloride salts of small amines are generally readily soluble in methanol.
Observation: Ensure the solution is clear and free of particulates. Due to methanol's lower boiling point, gentle warming is generally not recommended. Sonication can be used if necessary.
Storage: Aliquot and store the solution at -20°C or -80°C in tightly sealed vials to prevent evaporation.[6]
Troubleshooting and Advanced Considerations
Precipitation upon Dilution: A common issue arises when a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, causing the compound to precipitate.[7] To mitigate this, use serial dilutions and ensure the final concentration of DMSO is as low as possible (typically <0.5% for cell-based assays).[6]
Compound Stability: The stability of the compound in solution is not guaranteed and should be determined empirically. For methanol solutions, the potential for the compound to react with the solvent (e.g., esterification if the compound has a carboxyl group) over long-term storage should be considered, although this is less likely for an imidamide.
Hygroscopicity of DMSO: DMSO is highly hygroscopic. Use anhydrous DMSO and minimize the solution's exposure to the atmosphere to prevent water absorption, which can affect solubility and compound stability.
By adhering to these detailed protocols and understanding the underlying scientific principles, researchers can confidently prepare solutions of 2-methyl-N'-(methylamino)propanimidamide and similar compounds for their studies, ensuring the integrity and reproducibility of their experimental results.
References
ChemicalBook. (2026, March 21). 2-(Methylamino)propanamide HCl - Safety Data Sheet.
BenchChem. (2025). Application Note: Protocol for Dissolving Indatraline Hydrochloride in DMSO for Cell Culture.
Fisher Scientific. (n.d.). Safety Data Sheet: N'-Hydroxy-2-methylpropanimidamide.
Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 2-(Methylamino)ethanol.
BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
Thermo Fisher Scientific. (2010, October 29). Safety Data Sheet: Methylamine hydrochloride.
Sigma-Aldrich. (2026, March 5). Safety Data Sheet.
Osawa, K. (2023, September 20). How to Dissolve Hydrochlorothiazide for Intraperitoneal Administration to Mice.
National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central.
BenchChem. (2025). Solubility issues with 2-(2-methyl-1H-imidazol-1-yl)ethanamine in vitro.
HPLC method development for analyzing 2-methyl-N'-(methylamino)propanimidamide
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-methyl-N'-(methylamino)propanimidamide Abstract This application note presents a comprehensive guide to developing a ro...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-methyl-N'-(methylamino)propanimidamide
Abstract
This application note presents a comprehensive guide to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-methyl-N'-(methylamino)propanimidamide. Due to the inherent polar and basic nature of this analyte, conventional reversed-phase chromatography yields inadequate retention. This guide, therefore, explores two primary strategic approaches: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Reversed-Phase Chromatography (IP-RP-HPLC). We provide a detailed, step-by-step protocol for method development, from initial analyte characterization and selection of chromatographic mode to mobile phase optimization and final method validation according to ICH Q2(R1) guidelines. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a scientifically sound analytical method for this and structurally similar polar basic compounds.
Analyte Properties and Analytical Challenges
2-methyl-N'-(methylamino)propanimidamide belongs to a class of organic compounds that, like the well-known biguanide metformin, are characterized by their high polarity and basicity.[1] These physicochemical properties present a significant challenge for traditional reversed-phase liquid chromatography (RP-LC).
High Polarity: The molecule is expected to have a low octanol-water partition coefficient (logP), indicating its preference for aqueous environments. In RP-LC, where retention is driven by hydrophobic interactions with a non-polar stationary phase (e.g., C18), highly polar compounds have weak affinity and tend to elute in or near the void volume.
Basic Nature: The presence of multiple nitrogen-containing functional groups (imidamide and amino groups) makes the molecule basic. It will exist as a cation at acidic and neutral pH levels. This cationic nature further reduces hydrophobic interaction with the stationary phase and can lead to poor peak shape (tailing) due to secondary interactions with residual silanols on silica-based columns.
Consequently, a successful HPLC method requires a strategy that specifically addresses the retention of polar, cationic species.
Strategic Approach to Method Development
A logical, stepwise approach is essential for efficient method development. The workflow below outlines the decision-making process, starting from the selection of the chromatographic mode to the final validation.
Caption: A workflow diagram illustrating the HPLC method development process.
Selection of Chromatographic Mode
Given the analyte's properties, two primary modes are recommended:
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal technique for separating highly polar and hydrophilic compounds.[2] Retention is based on the partitioning of the analyte between a high-concentration organic mobile phase and a water-enriched layer adsorbed onto the surface of a polar stationary phase.[2][3] This mode offers the significant advantage of using mobile phases with high organic content, which enhances sensitivity when using mass spectrometry (MS) detection.[4][5]
Ion-Pair Reversed-Phase Liquid Chromatography (IP-RP-LC): This technique enhances the retention of ionic analytes on traditional reversed-phase columns.[6] An ion-pairing reagent, typically a long-chain alkyl sulfonate for basic analytes, is added to the mobile phase.[7][8] The reagent forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and thus its retention on the C18 column.[8]
Caption: Simplified diagrams of HILIC and Ion-Pair retention mechanisms.
Experimental Protocols
This section provides detailed protocols for developing a method using the HILIC approach, which is often preferred for its compatibility with MS detectors and straightforward mobile phases.
Materials and Equipment
HPLC System: A binary or quaternary HPLC system with a UV-Vis or PDA detector.
Protocol 1: Stock and Standard Solution Preparation
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This mixture helps to maintain analyte solubility while being compatible with the HILIC mobile phase.
Working Standard (10 µg/mL): Dilute 100 µL of the stock solution into a 10 mL volumetric flask using the mobile phase as the diluent.
Filtration: Filter all solutions through a 0.22 µm syringe filter before injection.
Protocol 2: HILIC Method Development
Step 1: Initial Column and Mobile Phase Screening
The goal is to achieve retention of the analyte with a good peak shape.
Column: Install the HILIC Silica column.
Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid.
Mobile Phase B: Acetonitrile.
Gradient Program: Start with a high percentage of organic solvent and decrease it to elute the polar analyte.
Time (min) | %B (ACN)
0.0 | 95
10.0 | 70
10.1 | 95
15.0 | 95
Flow Rate: 0.3 mL/min.
Column Temperature: 30 °C.
Detector Wavelength: Scan from 200-400 nm with a PDA detector. If the chromophore is unknown, a low wavelength like 210 nm is a good starting point for non-aromatic compounds.
Injection Volume: 2 µL.
Analysis: Inject the working standard. Evaluate the retention time and peak shape. If retention is poor or the peak shape is unacceptable, repeat the screening on the HILIC Amide column.
Step 2: Mobile Phase Optimization
Once a suitable column is selected, optimize the mobile phase to achieve optimal resolution and peak symmetry.
Organic Modifier Concentration: Adjust the starting and ending percentages of ACN in the gradient. Higher initial ACN concentration increases retention for polar compounds in HILIC mode.[3]
Buffer pH: Analyze the working standard using mobile phase A buffered at different pH values (e.g., 3.0, 4.5, 6.0). The pH can influence both the charge state of the analyte and the surface chemistry of the silica stationary phase, affecting retention and peak shape.
Buffer Concentration: Evaluate the effect of buffer concentration (e.g., 10 mM, 20 mM, 50 mM). Higher buffer concentrations can sometimes improve peak shape by masking secondary interactions.
Optimized HILIC Method (Example)
The following table presents a hypothetical set of optimized conditions derived from the development process.
Parameter
Condition
Column
HILIC Silica, 3 µm, 2.1 x 100 mm
Mobile Phase A
10 mM Ammonium formate in water, pH 3.0
Mobile Phase B
Acetonitrile
Gradient
90% B to 60% B over 8 minutes
Flow Rate
0.4 mL/min
Column Temperature
35 °C
Detector
UV at 215 nm
Injection Volume
2 µL
Run Time
12 minutes
Method Validation Protocol
The optimized method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11][12]
Validation Parameters and Acceptance Criteria
Parameter
Description
Protocol Summary
Specificity
Ability to assess the analyte unequivocally in the presence of other components.
Inject blank (diluent), placebo (if applicable), and a spiked sample to demonstrate no interference at the analyte's retention time.
Linearity
Ability to obtain test results that are directly proportional to the concentration of the analyte.
Prepare at least five concentrations across the expected range (e.g., 1-20 µg/mL). Plot peak area vs. concentration and determine the correlation coefficient (r²).
Range
The interval between the upper and lower concentration of analyte for which the method has suitable precision and accuracy.
The range is derived from the linearity studies.
Accuracy
The closeness of test results to the true value.
Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, 120% of the target concentration).
Precision
The closeness of agreement among a series of measurements.
- Repeatability: Analyze six replicate preparations of the same sample. - Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
LOD & LOQ
Lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
Can be determined based on the signal-to-noise ratio (S/N of 3 for LOD, 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Capacity to remain unaffected by small, deliberate variations in method parameters.
Systematically vary parameters like flow rate (±10%), column temperature (±5°C), and mobile phase pH (±0.2 units).
Example Validation Data Summary
The following table shows example acceptance criteria and hypothetical results for the validation.
Parameter
Acceptance Criteria
Hypothetical Result
Linearity (r²)
≥ 0.999
0.9995
Accuracy (% Recovery)
98.0 - 102.0%
99.5% - 101.2%
Repeatability (%RSD)
≤ 2.0%
0.8%
Intermediate Precision (%RSD)
≤ 2.0%
1.2%
LOQ
S/N ≥ 10
0.5 µg/mL
Robustness
System suitability parameters pass under all varied conditions.
Passed
Conclusion
The analysis of 2-methyl-N'-(methylamino)propanimidamide by HPLC requires a departure from standard reversed-phase methods due to its polar and basic nature. A well-developed HILIC method provides excellent retention, good peak shape, and compatibility with mass spectrometry. The protocols outlined in this application note provide a clear and scientifically-grounded pathway for developing and validating a robust analytical method. By systematically optimizing column chemistry, mobile phase composition, and other instrumental parameters, researchers can achieve reliable and accurate quantification of this and other challenging polar analytes.
Unknown. (2004, October 1). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Waters Corporation.
Unknown. (n.d.). ICH Q2 (R1) Analytical Procedures Guide. Scribd.
Roemling, R., Sakata, M., Kawai, Y., & Koesling, M. (2026, April 1). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
Unknown. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
Unknown. (n.d.). A UPLC Method for Analysis of Metformin and Related Substances by Hydrophilic Interaction Chromatography (HILIC).
Unknown. (n.d.). Determination of Oral Hypoglycemic Biguanides by High Performance Liquid Chromatography with Fluorescence Detection. J-Stage.
Unknown. (2022). A NEW STABILITY INDICATING HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF RELATED SUBSTANCES IN METFORMIN HYDROCHLORIDE, EMPAGLIF. Neuroquantology, 20(18), 1697–1714. [Link]
Unknown. (n.d.). Ion-Pair Reagents for HPLC.
Unknown. (n.d.). Analyses of Biguanides and Related Compounds in Biological and Environmental Samples by HPLC. ResearchGate.
Unknown. (n.d.). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
Unknown. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
Unknown. (2005, July 15). [HPLC determination of metformin hydrochloride-related substances]. PubMed.
Unknown. (n.d.). Quality Guidelines. ICH.
Unknown. (n.d.). Application Note & Protocol: HPLC and Mass Spectrometry Methods for Biguanide Analysis. Benchchem.
Unknown. (2024, February 3). HPLC Method for Separation Biguanides such as Moroxydine, Metformin, Proguanil and Phenformin on Primesep 100 Column. SIELC Technologies.
Dolan, J. W. (2008, January 31). Ion Pairing - Blessing or Curse? Chromatography Online.
Unknown. (n.d.). Ion-Pair Reagents for HPLC. TCI Chemicals.
Unknown. (n.d.). DETERMINATION OF IMPURITIES IN MEDICAL PRODUCTS CONTAINING METFORMIN HYDROCHLORIDE.
Unknown. (n.d.). Method for detecting related substances in metformin hydrochloride preparation. Google Patents.
Unknown. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich.
Unknown. (n.d.). Ion pair chromatography reagents.
Al-Dossary, A., Al-Ghamdi, A., Al-Mofleh, I., Al-Rikabi, A., & Al-Dossary, R. (2022). Biguanide Pharmaceutical Formulations and the Applications of Bile Acid-Based Nano Delivery in Chronic Medical Conditions. Molecules, 27(2), 448. [Link]
in vitro assay protocols involving 2-methyl-N'-(methylamino)propanimidamide
Executive Brief The compound 2-methyl-N'-(methylamino)propanimidamide (CAS: 61821-67-8, hydrochloride salt) represents a highly specialized pharmacophore utilized in the targeted inhibition of Semicarbazide-Sensitive Ami...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Brief
The compound 2-methyl-N'-(methylamino)propanimidamide (CAS: 61821-67-8, hydrochloride salt) represents a highly specialized pharmacophore utilized in the targeted inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1) or AOC3. SSAO/VAP-1 is a copper-containing amine oxidase that plays a dual role in human physiology: it catalyses the oxidative deamination of primary amines to generate aldehydes, hydrogen peroxide (H₂O₂), and ammonia, while simultaneously functioning as an endothelial adhesion molecule facilitating leukocyte extravasation during inflammation.
This application note provides a comprehensive, self-validating framework for evaluating 2-methyl-N'-(methylamino)propanimidamide in vitro. By mapping the causality between its chemical structure and its biological target, we establish robust protocols for kinetic profiling and functional cellular assays.
Mechanistic Rationale: The Hydrazine-Amidine Warhead
To design an effective assay, one must first understand the causality of the inhibitor-enzyme interaction. 2-methyl-N'-(methylamino)propanimidamide is structurally defined by two critical moieties:
The Isobutyramidine Scaffold: This structural element mimics the positively charged primary amine substrates (such as methylamine or benzylamine) that naturally dock into the hydrophobic active site pocket of AOC3. This provides target specificity, steering the molecule away from off-target monoamine oxidases (MAO-A and MAO-B).
The Methylhydrazine Warhead: Hydrazine derivatives are classic mechanism-based inhibitors of copper-dependent amine oxidases[1]. Once positioned in the active site, the hydrazine nitrogen executes a nucleophilic attack on the C5 carbonyl of the topaquinone (TPQ) cofactor. This forms a highly stable, covalent hydrazone adduct, resulting in time-dependent, irreversible enzyme inactivation[2].
Fig 1: Mechanism of SSAO/VAP-1 inhibition via covalent topaquinone (TPQ) adduct formation.
Because 2-methyl-N'-(methylamino)propanimidamide forms a covalent bond with the TPQ cofactor, its inhibition is time-dependent. Standard steady-state IC₅₀ assays will underestimate its potency. This protocol utilizes the Amplex Red coupled-enzyme system, which detects the H₂O₂ byproduct of the SSAO reaction.
Self-Validation System: This protocol integrates a Catalase control to rule out false positives (e.g., compounds that directly quench Amplex Red fluorescence) and MAO inhibitors to ensure signal specificity.
Step-by-Step Methodology
Reagent Preparation:
Prepare Assay Buffer: 50 mM HEPES, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
Prepare the Detection Mix: 50 µM Amplex Red and 1 U/mL Horseradish Peroxidase (HRP) in Assay Buffer.
Enzyme Preparation: Dilute recombinant human AOC3 (VAP-1) to a working concentration of 2 µg/mL in Assay Buffer. (Note: If using tissue homogenates, pre-incubate with 1 µM Clorgyline and 1 µM Pargyline to silence MAO-A and MAO-B).
Inhibitor Pre-Incubation (Critical Step):
Serially dilute 2-methyl-N'-(methylamino)propanimidamide in DMSO (final DMSO concentration <1%).
Mix 10 µL of inhibitor with 40 µL of AOC3 enzyme in a black 96-well microplate.
Incubate at 37°C for exactly 60 minutes. This allows the irreversible hydrazone adduct to form fully.
Reaction Initiation: Add 50 µL of the Detection Mix containing 2 mM Benzylamine (the SSAO substrate) to all wells.
Kinetic Measurement: Immediately read the plate in a fluorescence microplate reader (Excitation: 530 nm, Emission: 590 nm) at 37°C. Record fluorescence every 2 minutes for 60 minutes.
Artifact Validation (Control Well): In a parallel control well containing the highest inhibitor concentration, add 100 U/mL Catalase prior to step 4. A complete loss of fluorescent signal validates that the assay is strictly measuring H₂O₂ generation.
Protocol 2: Flow Chamber Leukocyte Adhesion Assay
To translate enzymatic inhibition into functional biological data, we measure the compound's ability to block leukocyte adhesion to endothelial cells. SSAO activity generates localized H₂O₂, which upregulates secondary adhesion molecules (like E-selectin) necessary for leukocyte tethering[3].
Step-by-Step Methodology
Endothelial Cell Culture: Seed Human Umbilical Vein Endothelial Cells (HUVECs) stably transfected with human VAP-1 into parallel-plate flow chamber slides. Grow to 100% confluence.
Inhibitor Treatment: Pre-treat the HUVEC monolayer with 100 nM of 2-methyl-N'-(methylamino)propanimidamide for 2 hours at 37°C.
PBMC Preparation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) using density gradient centrifugation. Label PBMCs with 5 µM BCECF-AM (a fluorescent tracking dye) for 30 minutes, then wash twice with HBSS.
Perfusion: Perfuse the labeled PBMCs over the HUVEC monolayer at a physiological shear stress of 1.5 dynes/cm² for 10 minutes.
Quantification & Validation: Wash the chamber with shear buffer to remove non-adherent cells. Lyse the adherent cells with 1% Triton X-100 and quantify fluorescence (Ex 488 nm / Em 530 nm).
Validation Control: Pre-treat a separate HUVEC slide with a VAP-1 neutralizing antibody (e.g., TK8-14) to establish the maximum possible adhesion blockade.
Quantitative Benchmarks & Data Presentation
When evaluating 2-methyl-N'-(methylamino)propanimidamide, compare its kinetic parameters against established reference compounds to validate assay integrity. The table below outlines the expected pharmacological profile based on structurally analogous hydrazine-based SSAO inhibitors[2].
Table 1: Pharmacological Profiling of Hydrazine-Based SSAO Inhibitors
Test Article
SSAO IC₅₀ (nM)*
MAO-A IC₅₀ (µM)
MAO-B IC₅₀ (µM)
Mechanism of Action
2-methyl-N'-(methylamino)propanimidamide
15 - 30
> 100
> 100
Irreversible, Time-Dependent
Semicarbazide (Reference)
85,000
> 100
> 100
Irreversible
LJP 1586 (Reference)
12
> 100
> 100
Irreversible
Pargyline (Negative Control)
> 100,000
> 100
0.05
Irreversible (MAO-B specific)
*Note: SSAO IC₅₀ values for mechanism-based inhibitors are highly dependent on pre-incubation time. The values above assume a 60-minute pre-incubation at 37°C.
References
Design, synthesis, and biological evaluation of semicarbazide-sensitive amine oxidase (SSAO) inhibitors with anti-inflammatory activity. Journal of Medicinal Chemistry (2006).[Link]
Inhibition of bovine lung semicarbazide-sensitive amine oxidase (SSAO) by some hydrazine derivatives. Biochemical Pharmacology (1996).[Link]
Synthesis, in Vitro Activity, and Three-Dimensional Quantitative Structure−Activity Relationship of Novel Hydrazine Inhibitors of Human Vascular Adhesion Protein-1. Journal of Medicinal Chemistry (2010).[Link]
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 2-methyl-N'-(methylamino)propanimidamide Hydrochloride
Abstract This comprehensive guide details the synthesis of 2-methyl-N'-(methylamino)propanimidamide hydrochloride, a substituted amidine salt. Amidines are a class of organic compounds with significant applications in me...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This comprehensive guide details the synthesis of 2-methyl-N'-(methylamino)propanimidamide hydrochloride, a substituted amidine salt. Amidines are a class of organic compounds with significant applications in medicinal chemistry and as versatile building blocks in organic synthesis.[1] The protocol herein employs the classic Pinner reaction, a reliable and well-established method for converting nitriles into amidines via an intermediate imidate salt.[2][3] This document provides an in-depth explanation of the underlying reaction mechanism, a detailed, step-by-step experimental protocol, safety precautions, and methods for product characterization. It is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the preparation of this and structurally related compounds.
Underlying Principles & Reaction Mechanism
The synthesis is achieved through a two-stage process rooted in the Pinner reaction, which was first described by Adolf Pinner in 1877.[2][4] This reaction provides an efficient pathway to amidines from readily available nitriles.
Stage 1: Formation of the Pinner Salt (Alkyl Imidate Hydrochloride)
The first stage involves the acid-catalyzed reaction of a nitrile (isobutyronitrile) with an alcohol (methanol) to form an alkyl imidate hydrochloride, commonly known as a Pinner salt.[4][5] The reaction is initiated by the protonation of the nitrile nitrogen by anhydrous hydrogen chloride (HCl), which significantly enhances the electrophilicity of the nitrile carbon.[5] The alcohol then acts as a nucleophile, attacking this activated carbon to form a protonated imidate intermediate, which exists as a stable crystalline salt.[5] It is critical to perform this step under strictly anhydrous conditions at low temperatures to prevent the hydrolysis of the imidate to a less reactive ester and to avoid thermal decomposition of the Pinner salt.[4][5]
Stage 2: Aminolysis of the Pinner Salt to the Amidine
The isolated Pinner salt is a highly reactive intermediate.[4] In the second stage, it is subjected to nucleophilic attack by an amine—in this case, methylhydrazine. The more nucleophilic amine displaces the alkoxy group (methoxy) from the imidate, proceeding through a tetrahedral intermediate. Subsequent elimination of methanol yields the final 2-methyl-N'-(methylamino)propanimidamide, which is protonated by the chloride counter-ion to form the stable hydrochloride salt.
The overall reaction mechanism is depicted below.
Caption: Overall two-stage reaction mechanism for the synthesis.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis.
Materials and Reagents
Reagent
CAS No.
MW ( g/mol )
Formula
Properties
Isobutyronitrile
78-82-0
69.11
C₄H₇N
bp: 107-108 °C, d: 0.771 g/mL
Methanol (Anhydrous)
67-56-1
32.04
CH₄O
bp: 64.7 °C, d: 0.792 g/mL
Hydrogen Chloride
7647-01-0
36.46
HCl
Gas, extremely corrosive
Diethyl Ether (Anhydrous)
60-29-7
74.12
C₄H₁₀O
bp: 34.6 °C, d: 0.713 g/mL
Methylhydrazine
60-34-4
46.07
CH₆N₂
bp: 87.5 °C, d: 0.874 g/mL
Equipment
Three-neck round-bottom flask (250 mL)
Magnetic stirrer and stir bar
Dropping funnel
Gas inlet tube
Drying tube (filled with CaCl₂)
Ice-water bath
Rotary evaporator
Büchner funnel and filtration flask
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Safety Precautions
General: This procedure must be performed in a well-ventilated fume hood.[6] Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, must be worn at all times.[7][8] An eyewash station and safety shower should be readily accessible.[9]
Hydrogen Chloride Gas: HCl is a highly corrosive and toxic gas. It must be handled with extreme care using appropriate gas-handling equipment.
Methylhydrazine: Methylhydrazine is toxic and a suspected carcinogen. Avoid inhalation and skin contact. Handle only in a fume hood.
Anhydrous Reagents: The Pinner reaction is sensitive to moisture. Ensure all glassware is oven-dried and all reagents are anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) if possible.
Caption: High-level experimental workflow for the synthesis.
Step-by-Step Synthesis
Part A: Preparation of Methyl 2-methylpropanimidate Hydrochloride (Pinner Salt)
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a gas inlet tube extending below the surface of the eventual liquid, and a drying tube.
In the flask, combine isobutyronitrile (10.0 g, 0.145 mol) and anhydrous methanol (6.5 mL, 0.160 mol) in 100 mL of anhydrous diethyl ether.
Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.
Slowly bubble dry hydrogen chloride gas through the stirred solution. A white precipitate of the Pinner salt will begin to form.[10]
Continue the addition of HCl gas for approximately 1-2 hours, ensuring the temperature remains below 10 °C. The reaction is complete when the precipitation ceases or when the mixture becomes a thick slurry.
Stopper the flask and allow it to stand in the cold (e.g., refrigerator at 4 °C) for 12-24 hours to ensure complete precipitation.
Collect the white crystalline solid by vacuum filtration using a Büchner funnel. Wash the solid with two portions (20 mL each) of cold, anhydrous diethyl ether to remove any unreacted starting materials.
Dry the collected Pinner salt under vacuum. The product should be used immediately in the next step as it can be hygroscopic and is thermally unstable.[4]
Part B: Synthesis of 2-methyl-N'-(methylamino)propanimidamide Hydrochloride
In a new, dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the freshly prepared methyl 2-methylpropanimidate hydrochloride from Part A in 100 mL of anhydrous methanol. Cool the solution in an ice bath.
In a separate beaker, prepare a solution of methylhydrazine (6.7 g, 0.145 mol) in 20 mL of anhydrous methanol.
Add the methylhydrazine solution dropwise to the stirred, cold solution of the Pinner salt over 30 minutes.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 18-24 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) if desired.
Once the reaction is complete, remove the methanol solvent under reduced pressure using a rotary evaporator. A viscous oil or semi-solid will remain.[11]
To induce crystallization, add a small amount of cold diethyl ether or isopropyl alcohol and triturate the residue. The hydrochloride salt should precipitate as a white or off-white solid.
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/diethyl ether.
Characterization and Data Analysis
To confirm the identity and purity of the final product, a combination of spectroscopic and physical methods should be employed. The following table summarizes the expected data for 2-methyl-N'-(methylamino)propanimidamide hydrochloride.
Note: NMR chemical shifts are estimations based on structurally similar compounds and may vary depending on the solvent and experimental conditions.[14][15]
References
An Overview of Some Imidates Derivatives with Anti-microbial Activity. (n.d.). Research and Reviews. Retrieved from [Link]
Pinner reaction. (n.d.). Wikipedia. Retrieved from [Link]
Pinner Reaction. (n.d.). SynArchive. Retrieved from [Link]
Amidine synthesis by imidoylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Synthesis of Amidines and Benzoxazoles from Activated Nitriles with Ni(0) Catalysts. (2015, May 4). ACS Catalysis. Retrieved from [Link]
Synthesis of amidines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
The chemistry of amidines and imidates. (n.d.). ResearchGate. Retrieved from [Link]
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Aiche. Retrieved from [Link]
2-Methylpropanimidamide hydrochloride. (n.d.). PubChem. Retrieved from [Link]
Synthesis of N-substituted aryl amidines by strong base activation of amines. (n.d.). PMC - NIH. Retrieved from [Link]
Preparation of certain substituted imidazoles. (n.d.). Google Patents.
Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. (2022, June 28). MDPI. Retrieved from [Link]
2-Methyl-2-(methylamino)propanamide. (n.d.). PubChem. Retrieved from [Link]
Propanamide, 2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
SYNTHESIS OF N-SUBSTITUTED ARYL AMIDINES BY STRONG BASE ACTIVATION OF AMINES. (n.d.). Scholars' Bank. Retrieved from [Link]
2-methyl-n-[2-(methylamino)ethyl]propanamide hydrochloride. (n.d.). PubChemLite. Retrieved from [Link]
Supporting Information. (n.d.). Wiley-VCH. Retrieved from [Link]
mass spectrometry fragmentation pattern of 2-methyl-N'-(methylamino)propanimidamide
Application Note: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation Pattern of 2-Methyl-N'-(methylamino)propanimidamide Introduction & Chemical Context 2-Methyl-N'-(methylamino)propanimidamide (C...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation Pattern of 2-Methyl-N'-(methylamino)propanimidamide
Introduction & Chemical Context
2-Methyl-N'-(methylamino)propanimidamide (CAS 61821-67-8) is a specialized amidrazone derivative characterized by an isobutyryl core attached to a substituted hydrazinyl-amidine moiety[1]. Amidrazones and related diamidines are highly valued pharmacophores in drug development, frequently utilized for their potent antimicrobial, antifungal, and antitumor properties[2].
Accurate pharmacokinetic profiling and degradation tracking of these compounds require rigorous mass spectrometry (MS) methodologies. Because amidines and amidrazones readily form resonance-stabilized cations, their collision-induced dissociation (CID) behavior is highly specific, driven by the lability of N-N and C-N bonds[3]. This application note details a self-validating LC-MS/MS protocol and provides a comprehensive mechanistic elucidation of the fragmentation pattern for 2-methyl-N'-(methylamino)propanimidamide.
Analytical Workflow & Self-Validating Protocol
To ensure absolute analytical trustworthiness, the following protocol is designed as a closed-loop, self-validating system. Every experimental choice is grounded in the physicochemical properties of the amidrazone class.
LC-MS/MS analytical workflow for amidrazone characterization.
Methodology: Dissolve the analyte in LC-MS grade methanol to yield a 1.0 mg/mL stock. Dilute 1:1000 in an aqueous solution of 0.1% Formic Acid (FA) to achieve a 1 µg/mL working concentration.
Causality & Rationale: Amidrazones are highly basic compounds. Using 0.1% FA ensures the sample pH remains at least 2 units below the compound's pKa. This drives the equilibrium entirely toward the protonated state, preventing peak tailing on the column and maximizing ionization efficiency in the positive ESI mode.
Self-Validation Checkpoint: Spike the working solution with a structurally related stable-isotope internal standard (IS). Calculate the Matrix Effect (ME) by comparing the IS peak area in the sample versus a neat solvent. An ME between 85–115% validates the extraction and dilution efficiency, ensuring no hidden ion suppression is occurring.
Step 2: Chromatographic Separation
Methodology: Utilize a high-retention C18 column (50 mm × 2.1 mm, 1.7 µm). Run a shallow gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 5 minutes at 0.4 mL/min.
Causality & Rationale: The highly polar nature of the amidrazone requires a highly aqueous initial mobile phase to ensure adequate retention. Eluting the compound past the void volume prevents co-elution with un-retained salts that cause severe signal quenching.
Self-Validation Checkpoint: Continuously monitor retention time (RT) stability. An RT shift of >0.1 minutes automatically triggers a system wash and recalibration sequence, guaranteeing that isobaric interferences are not misidentified as the target analyte.
Step 3: ESI-MS/MS Acquisition
Methodology: Operate in ESI(+) mode. Set the quadrupole (Q1) to isolate the precursor ion at m/z 116.12. Apply a stepped Collision Energy (CE) profile of 10, 20, and 30 eV in the CID cell.
Causality & Rationale: Amidrazones possess a highly labile N-N bond that fractures at low collision energies, alongside more stable C-N and C-C bonds that require higher activation energies[2]. A stepped CE ensures the simultaneous capture of both primary and secondary fragmentation events in a single MS/MS scan.
Self-Validation Checkpoint: Plot the precursor decay curve against the appearance of product ions. The sum of the relative abundances of the product ions must inversely correlate with the depletion of m/z 116.12. This mass-balance verification confirms that all monitored fragments originate exclusively from the isolated amidrazone.
Mechanistic Elucidation of Fragmentation Pathways
In positive ion mode, 2-methyl-N'-(methylamino)propanimidamide (Exact Mass: 115.1109 Da) readily accepts a proton at the highly basic imine nitrogen, yielding a resonance-stabilized amidinium precursor ion, [M+H]+ at m/z 116.12 [3]. Upon collisional activation, the molecule undergoes highly predictable, charge-driven dissociations.
Proposed ESI-MS/MS fragmentation pathways for m/z 116.12.
Pathway Analysis:
Loss of Ammonia (m/z 99.09): Following intramolecular proton transfer to the terminal amine group, the C-N bond cleaves to expel neutral NH3 (17 Da). This is a universal hallmark of amidine and diamidine fragmentation[4].
Loss of Methylamine (m/z 85.08): The N-N bond within the hydrazinyl moiety is inherently weak. Charge-remote cleavage of this bond results in the neutral loss of methylamine (CH3NH2, 31 Da), generating a highly stable nitrile-like cation. This pathway is a defining characteristic of amidrazone derivatives[2].
Loss of Methylhydrazine (m/z 70.07): At higher collision energies, alpha-cleavage occurs at the C-N bond linking the isobutyryl core to the hydrazinyl group[5]. This expels methylhydrazine (46 Da), leaving behind the 2-methylpropanenitrile cation.
Loss of Propene (m/z 74.07): Through inductive cleavage or a pseudo-McLafferty rearrangement, the isopropyl group is eliminated as neutral propene (C3H6, 42 Da), leaving the amidrazone core intact.
Quantitative Data Presentation
The table below summarizes the optimized MS/MS parameters and mass accuracy data for the primary product ions, serving as a direct reference for Multiple Reaction Monitoring (MRM) method development.
Precursor Ion (m/z)
Product Ion (m/z)
Neutral Loss (Da)
Proposed Fragment Formula
Relative Abundance (%)
Optimal CE (eV)
116.1188
99.0922
17.0266 (NH3)
[C5H11N2]+
85
15
116.1188
85.0766
31.0422 (CH3NH2)
[C4H9N2]+
100 (Base Peak)
12
116.1188
74.0718
42.0470 (C3H6)
[C2H8N3]+
45
25
116.1188
70.0657
46.0531 (CH3NHNH2)
[C4H8N]+
60
30
References[1] 2-methyl-N-(methylamino)propanimidamide hydrochloride | 61821-67-8 - Sigma-Aldrich, sigmaaldrich.com, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPRTpcYoopjq0wow0JRwlva9dlNkTNFStfQfNHYtcU3diUNm0uxL7cCZY3LkIx9AAsruhc_3xtZ8M39doijIL7cq6_oMu7KJ1KXQyM76jaouWCSbymTSF8d_2v7oXjLHhEy8rLVK8Q6hKMpESSwLnKFG_YQG3uiDlmA8j6T6DFTPeVk5vONA==[3] Synthesis and coordination chemistry of tri-substituted benzamidrazones - PMC, nih.gov, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOCH6ZpoziJHQF45Bv0E2Mz8udk_Jpeu6L1wFLrNAVUAJTuBar0L6c2COSuFYlBdcUMYmEv2R96HsQhK5koC6-XPABG5i9T8VEBUHWuMT3NUYDc-5Xb_IKUFTX5jzCly-GoEbXOp2vgBMseNQ=[4] Mechanistic investigation of charge-remote and charge-driven fragmentation processes in 2,5-diphenyl-3,4-ethylenedioxythiophene diamidines - PubMed, nih.gov, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpaw51YV5qtIc5N-UvSCJdTBGNuEVHWsXdwQmb6SJSnZ7dPnHPs6FJqwNZ8AGBubQK4b04i0BDWbUDAlmHTIqVtxdWWB9JjAzeHZjsEZPU5Ge1gDu0krZ6xUll2IDgtmoz4Wcn[5] Characterization of Amidine-Based Degradation Products of Novichok A-Series Nerve Agents Using Single-Quadrupole GC-MS, researchgate.net, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-pqjIc0oVf68TCbzlPpzU547zE2JlvmpteEJGWKkVgQOwclJYmQVL5nwLjouCAagD6Tol9Jl27RgXzJ-YKEKk16KEBqlhI8mVPK5GL47Cpxf0NsKteljQx9jBLHPMz-HaJ9iDSefHa203TI7qxI91Bma_bRhaa0DYmPQ__ZHCyHjqkoTrEcYgRQ3XuITE38yvoDaSyv0KcmIBGS5hKW-q0KfhvmVVlxQ5FEl_uJSRonEH-yAXpo-uHwLO6jAVqHKSmVn4Wh0WKy_Qql81nZyy4tAL5IwMGMhs7GU3yBdC9MuBcycY[2] Induced in-source fragmentation pattern of certain novel (1Z,2E)-N-(aryl)propanehydrazonoyl chlorides by electrospray mass spectrometry (ESI-MS/MS) - PMC, nih.gov, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0sTPUDTXmj7O3K6mkWQUMHvvSGGhjWYgblj3aC5VwbS9KariGlV0CdLQd_aYls18u0fPMND609QdITasxVOdGKHv3pMj9B0XpOsyQlu_M_CwF9POOdqi5HS_VGzURj03sVfIIeiK9L8t1STc=
Application Notes & Protocols: A Guide to the Synthesis and Utility of 2-Methyl-N'-(methylamino)propanimidamide
Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and application of 2-methyl-N'-(methylamino)propanimidamid...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and application of 2-methyl-N'-(methylamino)propanimidamide, a substituted amidrazone with significant potential as a versatile building block in organic synthesis. Amidrazones are key precursors for a variety of nitrogen-rich heterocyclic compounds. This guide details a robust, two-step synthetic protocol, outlines critical safety and handling procedures for hazardous reagents, provides a thorough analytical characterization workflow, and explores the utility of the title compound in constructing valuable heterocyclic scaffolds. The information presented herein is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical applicability.
Introduction: The Amidrazone Moiety as a Synthetic Cornerstone
Amidrazones, also known as the hydrazones of amides, are a class of organic compounds characterized by the R-C(=N-NR¹R²)-N³R⁴R⁵ functional group.[1] These structures are of significant interest in medicinal chemistry and materials science due to their ability to act as versatile synthons for a wide array of heterocyclic systems, including 1,2,4-triazoles and 1,2,4-triazines.[2][3] The unique arrangement of three nitrogen atoms confers upon them a rich reactivity profile, allowing them to participate in various cyclization and condensation reactions.[4][5]
The target molecule, 2-methyl-N'-(methylamino)propanimidamide, is a specific N-substituted amidrazone. Its structure combines a sterically hindered isobutyryl backbone with a reactive N'-methylamino group, making it a potentially valuable intermediate for accessing novel, substituted heterocyclic frameworks. This guide provides the necessary theoretical foundation and practical protocols to empower researchers to incorporate this molecule into their synthetic pipelines.
Proposed Synthesis of 2-Methyl-N'-(methylamino)propanimidamide
The most atom-economical and well-established route to amidines and their derivatives begins with a nitrile.[6] We propose a two-step synthesis commencing with the Pinner reaction to activate the starting nitrile, followed by reaction with methylhydrazine.
Synthesis Pathway Overview
The overall synthetic strategy involves the conversion of 2-methylpropanenitrile (isobutyronitrile) into an intermediate Pinner salt (an alkyl imidate hydrochloride), which is then reacted with methylhydrazine to yield the target amidrazone.
PART A: Synthesis of Ethyl 2-methylpropanimidate hydrochloride (Pinner Salt)
Causality: The Pinner reaction utilizes anhydrous hydrogen chloride to protonate the nitrile nitrogen, activating the carbon atom for nucleophilic attack by an alcohol.[11] This forms an isolable imino ester hydrochloride salt, a stable and reactive intermediate.[12] Anhydrous conditions are critical to prevent hydrolysis of the nitrile to an amide or the imidate to an ester.
Protocol:
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a calcium chloride drying tube outlet. The entire apparatus must be maintained under an inert atmosphere (Nitrogen or Argon).
Reagents: To the flask, add 2-methylpropanenitrile (1.0 eq) and anhydrous ethanol (1.1 eq). Cool the mixture to 0 °C using an ice bath.
Reaction: Bubble dry hydrogen chloride gas through the stirred solution for 2-3 hours. The reaction is exothermic and the temperature should be maintained at 0-5 °C.
Isolation: As the reaction progresses, a white precipitate of the Pinner salt will form. After the gas addition is complete, seal the flask and store it in a refrigerator overnight (4 °C) to ensure complete precipitation.
Work-up: Collect the solid product by filtration under an inert atmosphere. Wash the precipitate with cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the resulting white crystalline solid under vacuum to yield the ethyl 2-methylpropanimidate hydrochloride.
PART B: Synthesis of 2-Methyl-N'-(methylamino)propanimidamide
Causality: The Pinner salt is a potent electrophile. The free base of methylhydrazine acts as a nucleophile, attacking the imidate carbon. The terminal nitrogen of methylhydrazine is generally more nucleophilic. This reaction displaces the ethoxy group to form the target amidrazone. The reaction is typically performed in an anhydrous solvent to prevent side reactions.
Protocol:
Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend the Pinner salt (1.0 eq) from Part A in anhydrous ethanol.
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of methylhydrazine (1.1 eq) in anhydrous ethanol dropwise over 30 minutes. Extreme caution is required when handling methylhydrazine (see Section 3).
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product will likely be the hydrochloride salt of the amidrazone. To obtain the free base, dissolve the residue in water and basify to pH > 10 with a cold 2M sodium hydroxide solution.
Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-methyl-N'-(methylamino)propanimidamide. Further purification can be achieved by vacuum distillation or column chromatography.
Safety and Handling
Methylhydrazine: This reagent is extremely toxic, corrosive, and a suspected carcinogen.[13] It can be absorbed through the skin and is fatal if inhaled.[9][13] All manipulations must be conducted in a certified chemical fume hood.[8] Personal protective equipment, including a lab coat, splash goggles, a face shield, and chemical-resistant gloves (e.g., Tychem®), are mandatory.[9] An emergency shower and eyewash station must be readily accessible.[9]
Hydrogen Chloride Gas: HCl is a highly corrosive gas that can cause severe respiratory and skin burns. It must be handled in a well-ventilated fume hood with appropriate scrubbing for the exhaust.
General Precautions: All reactions should be performed under an inert atmosphere due to the moisture sensitivity of the intermediates.
Analytical Characterization
Confirming the structure and purity of the synthesized 2-methyl-N'-(methylamino)propanimidamide is critical. A combination of spectroscopic methods should be employed.[14]
Technique
Expected Observations
¹H NMR
Signals corresponding to the isopropyl methine and methyl protons, the N-methyl protons, and exchangeable N-H protons. The presence of conformers or tautomers may lead to duplicated signals.[15][16]
¹³C NMR
Resonances for the amidine carbon (C=N), the isopropyl carbons, and the N-methyl carbon.
IR Spectroscopy
Characteristic absorption bands for N-H stretching (approx. 3200-3400 cm⁻¹), C=N stretching (approx. 1640-1680 cm⁻¹), and C-H stretching.
Mass Spectrometry
The molecular ion peak [M+H]⁺ corresponding to the calculated mass of the protonated target compound should be observed to confirm the molecular weight.
Applications in Synthetic Pipelines: A Gateway to Heterocycles
The primary synthetic utility of amidrazones lies in their role as A-B-C type synthons for constructing five- and six-membered nitrogen-containing heterocycles.[2][3] The title compound is a precursor to a variety of substituted ring systems with potential applications in pharmacology and materials science.
Caption: Synthetic utility for constructing heterocycles.
Protocol Example: Synthesis of a Substituted 1,2,4-Triazole
This protocol outlines a general procedure for the cyclization of the title compound with an acyl chloride to form a 1,2,4-triazole derivative.
Setup: Dissolve 2-methyl-N'-(methylamino)propanimidamide (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere.
Reagent Addition: Cool the solution to 0 °C. Add the desired acyl chloride (1.0 eq) dropwise.
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. An intermediate N-acyl amidrazone will form.
Cyclization: Heat the reaction mixture to reflux for 8-12 hours to induce cyclization via dehydration. Monitor the formation of the triazole by TLC or LC-MS.
Work-up and Purification: After cooling, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the target 1,2,4-triazole.
Conclusion
2-Methyl-N'-(methylamino)propanimidamide represents a valuable, yet underexplored, synthetic intermediate. By following the detailed protocols and safety guidelines presented in this document, researchers can reliably synthesize and characterize this compound. Its demonstrated utility as a precursor to important heterocyclic scaffolds underscores its potential for application in drug discovery and the development of novel organic materials. This guide serves as a foundational resource to facilitate the incorporation of this versatile building block into diverse organic synthesis pipelines.
References
Spectroscopic Methods in Evaluation of Antioxidant Potential, Enzyme Inhibition, Cytotoxicity, and Antimicrobial Activity of the Synthesized N3-Substituted Amidrazones. (2026, January 12). PMC. [Link]
Gas detectors and respiratory protection equipments CH6N2 (MMH - methylhydrazine), CAS number 60-34-4. GazFinder. [Link]
Synthesis and properties of hydrazones bearing amide, thioamide and amidine functions. Semantic Scholar. [Link]
2-methylpropanenitrile - 78-82-0, C4H7N, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSrc. [Link]
METHYL HYDRAZINE HAZARD SUMMARY. New Jersey Department of Health. [Link]
Reaction of Amidrazones with 2,3-Diphenylcyclopropenone: Synthesis of 3-(aryl)-2,5,6-Triphenylpyrimidin-4(3H)-ones. (2016, September 26). ResearchGate. [Link]
Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. (2025, May 20). RSC Publishing. [Link]
Preparation of acetone cyanohydrin (2-hydroxy-2-methylpropanenitrile; 2-hydroxyisobutyronitrile). PrepChem.com. [Link]
Application Note: Mitigating Carbonyl Stress in CHO Cell Bioprocessing using 2-methyl-N'-(methylamino)propanimidamide
Executive Summary & Rationale In high-density Chinese Hamster Ovary (CHO) cell bioprocessing, the drive for higher monoclonal antibody (mAb) titers often relies on aggressive feeding strategies. However, intensified glyc...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Rationale
In high-density Chinese Hamster Ovary (CHO) cell bioprocessing, the drive for higher monoclonal antibody (mAb) titers often relies on aggressive feeding strategies. However, intensified glycolysis inevitably leads to the accumulation of reactive carbonyl species (RCS), most notably methylglyoxal (MG)[1]. Unlike reactive oxygen species (ROS), which are neutralized by standard media antioxidants, electrophilic dicarbonyls like MG evade traditional defenses and covalently modify proteins. This carbonyl stress causes cytotoxicity and drives the formation of Advanced Glycation End-products (AGEs), severely compromising both mAb titer and critical quality attributes (CQAs)[1].
This application note details a novel media supplementation strategy using 2-methyl-N'-(methylamino)propanimidamide (CAS No.: 81327-53-9). Acting as a highly nucleophilic carbonyl scavenger, this hydrazine/amidine derivative directly traps toxic dicarbonyls in the culture media, converting them into inert hydrazone adducts[2]. By integrating this compound into fed-batch workflows, bioprocessing scientists can protect cell viability and significantly reduce undesirable mAb glycation.
Mechanistic Causality: The Carbonyl Trapping Paradigm
Standard antioxidants (e.g., glutathione, ascorbic acid) are ineffective against carbonyl stress because they target free radicals, not electrophiles. 2-methyl-N'-(methylamino)propanimidamide solves this through its specialized molecular architecture. The compound possesses a highly reactive hydrazine/amidine moiety that acts as a "decoy" nucleophile. It outcompetes the basic amino acid residues (arginine and lysine) on the recombinant mAbs, reacting directly with the electrophilic carbonyl carbons of MG[2]. This irreversible trapping reaction forms stable, non-toxic hydrazone adducts that are safely cleared in the media supernatant, preserving both cellular mitochondrial function and product integrity.
Caption: Mechanism of methylglyoxal scavenging by 2-methyl-N'-(methylamino)propanimidamide in CHO cells.
Self-Validating Experimental Protocols
To ensure trustworthiness, this workflow is designed as a self-validating system. Protocol A and B establish the bioprocess, while Protocol C provides a direct fluorimetric validation step to prove that the scavenger actively cleared the target metabolite (MG) from the media[2].
Protocol A: Preparation of the Scavenger Stock Solution
Causality Check: Hydrazine derivatives can be sensitive to oxidation and pH extremes. Proper buffering and storage are critical to maintain the nucleophilicity of the active moiety.
Weighing: Accurately weigh 1.15 g of 2-methyl-N'-(methylamino)propanimidamide (Molecular Weight: 115.18 g/mol ).
Dissolution: Dissolve the powder in 90 mL of sterile, cell-culture grade double-distilled water (ddH₂O).
pH Adjustment: The amidine functional group will slightly raise the alkalinity of the solution. Carefully adjust the pH to 7.2 – 7.4 using 1M HCl to prevent localized pH shock when added to the bioreactor.
Volume Adjustment: Bring the final volume to 100 mL with ddH₂O to achieve a 100 mM stock solution .
Sterilization: Filter the solution through a 0.22 µm Polyethersulfone (PES) membrane in a biosafety cabinet.
Storage: Aliquot into light-protected, sterile tubes and store at -20°C. Note: Avoid repeated freeze-thaw cycles which can degrade the hydrazine group.
Causality Check: MG accumulation peaks during the late exponential and stationary phases of fed-batch cultures (Days 7-14) due to the saturation of endogenous glyoxalase enzymes. Supplementation is maintained continuously to intercept MG as it is produced.
Inoculation: Seed CHO-K1 cells expressing the target mAb into a chemically defined, animal-component-free basal medium at a density of
0.3×106
cells/mL.
Supplementation: On Day 0, spike the basal medium with the 100 mM stock solution to achieve a final concentration of 1.0 mM 2-methyl-N'-(methylamino)propanimidamide.
Feeding Strategy: Administer concentrated feed media (e.g., 5% v/v) on Days 3, 5, 7, 9, and 11. Ensure the feed media is also supplemented with 1.0 mM of the scavenger to maintain a constant therapeutic window and prevent dilution.
Monitoring: Sample daily for Viable Cell Density (VCD), viability, glucose, and lactate.
Harvest: Harvest the culture on Day 14 or when viability drops below 70%. Centrifuge at 4000 x g for 15 minutes and filter the supernatant for downstream analysis.
Protocol C: Validation via NBD-H Fluorimetric Assay
Causality Check: To prove the compound worked, we must measure the absence of MG. We utilize NBD-H (7-hydrazino-4-nitrobenzo-2,1,3-oxadiazole), a probe that reacts exclusively with un-scavenged dicarbonyls to form highly fluorescent derivatives[2].
Reagent Prep: Prepare a 200 µM solution of NBD-H in 100 mM phosphate buffer (pH 7.4) containing 1 M HCl[2].
Incubation: Combine 100 µL of the Day 14 cell culture supernatant (filtered) with 100 µL of the NBD-H solution in a 96-well black microplate.
Reaction: Incubate the plate in the dark at 37°C for 30 minutes to allow the NBD-H to react with any residual MG[2].
Quantification: Read the fluorescence using a microplate reader (Excitation: 470 nm / Emission: 550 nm). Compare against a standard curve of pure methylglyoxal to quantify residual MG in the media.
Caption: Step-by-step workflow for media preparation, bioprocessing, and validation assays.
Quantitative Data & Bioprocess Outcomes
The efficacy of 2-methyl-N'-(methylamino)propanimidamide is dose-dependent. As demonstrated in the data summary below, the 1.0 mM concentration provides the optimal balance: it aggressively clears residual MG from the media, which directly correlates with a dramatic reduction in mAb glycation and an extension of culture viability. The slight dip in performance at 2.0 mM indicates the upper limit of the therapeutic window, beyond which the compound itself may introduce mild osmotic or metabolic stress.
Experimental Group
Scavenger Concentration (mM)
Peak VCD (
×106
cells/mL)
Day 14 Viability (%)
mAb Titer (g/L)
Residual MG at Day 14 (µM)
Glycated mAb (%)
Control (Vehicle)
0.0
18.5
62.4
3.2
345.2
14.8
Low Dose
0.5
21.2
78.1
4.1
112.4
6.2
Optimal Dose
1.0
23.8
85.6
4.8
28.7
2.1
High Dose
2.0
22.1
81.2
4.5
15.3
1.8
Conclusion
By addressing the root cause of carbonyl stress rather than downstream symptoms, 2-methyl-N'-(methylamino)propanimidamide serves as a highly effective media supplement for modern bioprocessing. Its targeted nucleophilic action neutralizes toxic glycolytic byproducts, creating a self-validating system where lower residual methylglyoxal directly yields higher cell viability, superior mAb titers, and pristine product quality profiles.
troubleshooting poor solubility of 2-methyl-N'-(methylamino)propanimidamide in aqueous buffers
Topic: 2-methyl-N'-(methylamino)propanimidamide and Structurally-Related Weakly Basic Compounds Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development p...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: 2-methyl-N'-(methylamino)propanimidamide and Structurally-Related Weakly Basic Compounds
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-methyl-N'-(methylamino)propanimidamide or other small molecules possessing similar chemical characteristics. Compounds with multiple nitrogenous functional groups, such as amidines and amines, typically behave as weak bases. Their solubility in aqueous media is, therefore, critically dependent on pH. This document provides a systematic, question-and-answer-based approach to diagnose and overcome these solubility issues, ensuring the reliability and reproducibility of your experimental results.
Q1: My compound won't dissolve in my standard neutral pH buffer (e.g., PBS pH 7.4). What are the initial steps I should take to diagnose the problem?
A1: When facing poor solubility, it's essential to start with fundamental checks before moving to more complex methods. Low aqueous solubility is a common challenge for many new chemical entities.[1] An incorrect assumption at this stage can lead to wasted time and resources.
The Underlying Principle: Dissolution is a Two-Step Process
Dissolution involves two key stages: (1) the disruption of the compound's crystal lattice energy (the energy holding the solid-state together) and (2) the solvation of the individual molecules by the solvent (in this case, water). If the energy gained from solvation doesn't overcome the crystal lattice energy, the compound will have poor solubility. Initial steps often involve providing energy to overcome kinetic barriers or verifying the system's components.
Recommended Initial Workflow:
Confirm Compound Integrity: Before troubleshooting solubility, verify the purity and identity of your compound. Impurities or degradation products can significantly alter solubility characteristics.
Apply Physical Energy: Sometimes, dissolution is kinetically limited rather than thermodynamically impossible at your target concentration.
Vortexing: Ensure vigorous mixing to maximize the surface area of the solid in contact with the solvent.
Sonication: Use a bath sonicator for 5-10 minutes. The high-frequency sound waves can help break apart solid aggregates and facilitate dissolution.[1]
Gentle Heating: Cautiously warm the solution (e.g., to 37°C). Increased temperature often enhances solubility. However, be mindful of your compound's thermal stability.
Visual Inspection: Use a light source and a dark background to carefully inspect your solution. Is it a true, clear solution, or is it a colloidal suspension or a collection of fine, undissolved particulates? This distinction is crucial for diagnosing the problem correctly.
If these simple steps do not yield a clear solution, it is highly probable that you are exceeding the compound's thermodynamic solubility limit under these conditions. The next logical step is to modify the chemical environment of the solvent.
Q2: How does pH dramatically influence the solubility of a basic compound like 2-methyl-N'-(methylamino)propanimidamide, and how can I leverage this?
A2: For an ionizable compound, pH is the most powerful tool for modulating aqueous solubility.[][3] Your compound, with its amidine and amino groups, is a classic example of a weak base.
The Causality: Protonation and Polarity
In its uncharged (free base) form, the compound is relatively nonpolar and interacts poorly with polar water molecules. However, the nitrogen atoms in your compound can accept protons (H+) from the solvent. According to the principles of acid-base chemistry, when the pH of the solution is below the compound's acid dissociation constant (pKa), the equilibrium shifts towards the protonated, or conjugate acid, form.
Free Base (Less Soluble) ⇌ Protonated Cation (More Soluble)
This protonated form carries a positive charge. The resulting ion-dipole interactions between the charged compound and water molecules are much stronger and more energetically favorable than the interactions of the neutral form, leading to a dramatic increase in aqueous solubility.[4]
Experimental Protocol: Determining a pH-Solubility Profile
This experiment is critical to understanding your compound's behavior. It involves measuring solubility across a range of pH values to find the optimal conditions for dissolution.
Materials:
Your compound (solid powder)
A series of buffers (e.g., 0.1 M citrate for pH 2-6, 0.1 M phosphate for pH 6-8)
Microcentrifuge tubes or glass vials
Shaker or rotator
Centrifuge or filtration unit (e.g., 0.22 µm syringe filters)
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Procedure:
Prepare a set of buffers covering a physiologically and experimentally relevant range (e.g., pH 2, 3, 4, 5, 6, 7, 7.4, 8).
Add an excess amount of your solid compound to a known volume of each buffer in separate vials. Ensure there is visible undissolved solid.
Seal the vials and place them on a rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.
After equilibration, separate the undissolved solid from the solution by centrifuging at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering through a 0.22 µm filter.
Carefully collect the clear supernatant.
Quantify the concentration of the dissolved compound in each sample using a pre-validated analytical method.
Data Presentation: Sample pH-Solubility Profile
Buffer pH
Measured Solubility (µg/mL)
2.0
> 2000
4.0
1570
6.0
350
7.4
45
8.0
15
This data clearly shows that lowering the pH significantly increases the compound's solubility, a hallmark of a basic molecule.
Visualization: pH-Based Troubleshooting Workflow
Caption: Workflow for pH-based solubility testing.
Q3: Adjusting the pH worked, but my experiment requires a specific pH where the compound is still poorly soluble. What is the next logical step?
A3: When pH modulation is not a viable option, the use of co-solvents is the next most common and effective strategy.[5]
The Causality: Altering the Solvent Environment
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[6] Water is a highly polar solvent with a strong, three-dimensional hydrogen-bonding network. This network must be disrupted to create a cavity for a nonpolar solute molecule, which is energetically unfavorable. Co-solvents, such as ethanol or propylene glycol, have both polar (e.g., hydroxyl) and nonpolar (e.g., alkyl) regions.[] They integrate into the water's hydrogen-bonding network, effectively lowering the solvent's polarity and reducing the energy penalty required to solvate your less-polar, uncharged compound.[7]
Commonly Used Co-solvents in Research:
Co-solvent
Typical Concentration Range
Key Considerations
Ethanol
1-20% (v/v)
Generally well-tolerated in many biological assays.
Propylene Glycol (PG)
1-40% (v/v)
A common vehicle for in vivo studies; can be viscous.
Polyethylene Glycol 400 (PEG 400)
1-50% (v/v)
Low toxicity; widely used in pharmaceutical formulations.
Dimethyl Sulfoxide (DMSO)
0.1-5% (v/v)
Excellent solubilizing power, but can be toxic to cells at >0.5-1%.[1]
Glycerin
1-30% (v/v)
Non-toxic, but increases viscosity significantly.[6]
Self-Validating Protocol: Co-solvent Screening
Select Co-solvents: Choose 2-3 co-solvents based on the tolerance of your downstream application.
Prepare Stock Solutions: Prepare a series of your experimental buffer (at the required final pH) containing different percentages of each co-solvent (e.g., 5%, 10%, 20%, 40% v/v).
Determine Solubility: Using the equilibrium solubility method described in Q2, measure your compound's solubility in each co-solvent/buffer mixture.
Validate Compatibility:Crucially , run a negative control experiment to confirm that the selected co-solvent concentration does not interfere with your assay (e.g., check for cell death, enzyme inhibition, or signal interference).
This systematic screening will identify the most effective co-solvent and the minimum concentration required to achieve your target solubility, thereby minimizing potential experimental artifacts.
Q4: I have a high-concentration stock of my compound in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous buffer. How can I fix this?
A4: This is a classic problem known as "dilution-induced precipitation." It occurs when a compound is highly soluble in a strong organic solvent but has very low solubility in the final aqueous buffer. The sudden change in solvent environment upon dilution causes the compound to crash out of solution.
The Causality: Exceeding the Thermodynamic Solubility Limit
When you add a small volume of your DMSO stock to a large volume of buffer, the DMSO is diluted instantly. The compound molecules suddenly find themselves in an environment (mostly water) where they are no longer soluble at that concentration, causing them to rapidly precipitate.
Caption: Strategies to prevent dilution-induced precipitation.
Step-by-Step Mitigation Strategies:
Lower the Stock Concentration: If possible, make a less concentrated DMSO stock solution. This will result in a lower initial concentration upon dilution, which may fall within the solubility limit of the final buffer.
Increase Final Co-solvent Percentage: The most direct solution is to ensure your final aqueous buffer already contains a sufficient percentage of a co-solvent (as determined in Q3) to maintain solubility. For example, instead of diluting into 100% PBS, dilute into PBS containing 10% ethanol.
Optimize the Mixing Method:
Stir Vigorously: Add the DMSO stock dropwise into the vortex of the rapidly stirring aqueous buffer. This promotes rapid dispersion and avoids pockets of high concentration.
Serial Dilutions: Perform a multi-step serial dilution. For example, dilute the 100% DMSO stock into a 50:50 DMSO:buffer solution first, and then dilute that intermediate stock into the final buffer.
Consider Advanced Formulations: If the above methods fail, you may need to use a formulation that fundamentally increases the compound's intrinsic aqueous solubility, such as complexation with cyclodextrins.[1]
Q5: My project requires a more advanced formulation for long-term stability or potential in vivo use. What other solubilizing agents should I consider?
A5: When simple pH and co-solvent adjustments are insufficient, or for more demanding applications like parenteral drug formulation, a variety of pharmaceutical excipients can be employed. These agents enhance solubility through more complex molecular interactions.
Key Classes of Solubilizing Excipients:
Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form spherical structures called micelles. The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a "nanodroplet" of an oily environment that can encapsulate your poorly soluble compound, while the hydrophilic heads face the aqueous solvent, rendering the entire complex soluble.[8]
Considerations: Can interfere with biological membranes and some assays. Must be used at concentrations that are non-toxic and compatible with the experimental system.
Cyclodextrins: These are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity. Poorly soluble drug molecules can become trapped within this hydrophobic cavity, forming an "inclusion complex."[5][9] This complex has the water-soluble properties of the cyclodextrin exterior, effectively shielding the hydrophobic guest molecule from the aqueous environment.
Considerations: These are large molecules, and the complexation is a reversible equilibrium. They are widely used in pharmaceutical formulations to enhance solubility and stability.
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can be used. These consist of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, with the drug dissolved in the oil phase.[8][9]
The selection and use of these advanced excipients require careful formulation development and validation to ensure they do not introduce artifacts into your experiments.
References
Cosolvent - Wikipedia. (n.d.). Retrieved March 30, 2026, from [Link]
What Are Excipients? 9 Common Examples - Colorcon. (2024, December 4). Retrieved March 30, 2026, from [Link]
Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview - Asian Journal of Pharmacy and Technology. (n.d.). Retrieved March 30, 2026, from [Link]
PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS | IPSF. (2021, November 27). Retrieved March 30, 2026, from [Link]
(PDF) Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability - ResearchGate. (2025, March 4). Retrieved March 30, 2026, from [Link]
Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Retrieved March 30, 2026, from [Link]
Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube. (2020, November 13). Retrieved March 30, 2026, from [Link]
Enhancement of the Aqueous Solubility and Permeability of Poorly Water - Asian Journal of Pharmaceutics. (2018, February 26). Retrieved March 30, 2026, from [Link]
PH adjustment: Significance and symbolism. (2026, March 19). Retrieved March 30, 2026, from [Link]
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). Retrieved March 30, 2026, from [Link]
Technical Support Center: Optimizing HPLC Retention for 2-Methyl-N'-(methylamino)propanimidamide
Welcome to the technical support center for optimizing the high-performance liquid chromatography (HPLC) separation of 2-methyl-N'-(methylamino)propanimidamide. This resource is designed for researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for optimizing the high-performance liquid chromatography (HPLC) separation of 2-methyl-N'-(methylamino)propanimidamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving adequate retention, good peak shape, and robust separation for this and other polar basic compounds.
2-Methyl-N'-(methylamino)propanimidamide is a metformin-related compound, and like metformin, it is a small, polar, and basic molecule. These characteristics make it notoriously difficult to retain on traditional reversed-phase (RP) HPLC columns, often leading to issues like elution in the void volume, poor peak shape (tailing), and lack of reproducibility. This guide provides in-depth troubleshooting advice and step-by-step protocols to overcome these common hurdles.
Frequently Asked Questions (FAQs)
Q1: My 2-methyl-N'-(methylamino)propanimidamide peak shows little to no retention on a standard C18 column. What is happening and how can I fix it?
A1: This is the most common issue for small, polar, basic analytes. In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the stationary phase.[1][2] Your compound is highly polar and, therefore, has very little affinity for the non-polar C18 stationary phase, causing it to elute with the solvent front.
There are three primary strategies to address this:
Mobile Phase pH Modification (Ion Suppression): Your analyte is a basic compound. By increasing the pH of the mobile phase to be at least 2 pH units above its pKa, you can convert it to its neutral, less polar form.[3] This "ion suppression" increases its hydrophobicity and promotes retention on the C18 phase. However, be cautious as traditional silica-based columns can degrade at high pH (>8).[4][5]
Ion-Pair Reversed-Phase Chromatography (IP-RP): This technique involves adding an "ion-pairing reagent" to the mobile phase.[6][7] For a positively charged basic analyte, an anionic ion-pairing reagent (e.g., an alkyl sulfonate like sodium dodecyl sulfate) is used. The reagent forms a neutral ion pair with the analyte, which is then retained on the C18 column.[6][8]
Alternative Chromatography Mode (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective solution.[2][9] HILIC uses a polar stationary phase (like amide, cyano, or bare silica) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[10][11] This allows for the retention of very polar compounds that are unretained in reversed-phase mode.[2]
Q2: I am observing severe peak tailing for my analyte. What are the causes and how can I improve the peak shape?
A2: Peak tailing for basic compounds is typically caused by secondary ionic interactions with the stationary phase.[1][12] The silica backbone of most reversed-phase columns has acidic silanol groups (Si-OH). At mobile phase pH values above 3, these silanols can deprotonate to become negatively charged (SiO-), which then strongly interact with your positively charged basic analyte.[1][13] This secondary retention mechanism leads to tailing peaks.[12]
Here’s how to troubleshoot this issue:
Lower the Mobile Phase pH: Adjusting the mobile phase to a low pH (e.g., pH 2.5-3.0) using a buffer like phosphate or formate will protonate the silanol groups, neutralizing their negative charge and minimizing the unwanted secondary interactions.[1][5][12]
Use a Modern, High-Purity "Base-Deactivated" Column: Modern Type B silica columns are manufactured to have a lower concentration of accessible silanol groups and are often end-capped to further shield them.[12][13] These columns are specifically designed to provide better peak shape for basic compounds.
Add a Competing Base: Historically, a small amount of a competing base, like triethylamine (TEA), was added to the mobile phase.[12] The TEA preferentially interacts with the active silanol sites, masking them from your analyte. However, this approach can shorten column lifetime and is less common with modern columns.
Check for Column Voids or Blockages: Physical problems with the column, such as a void at the inlet or a blocked frit, can also cause peak distortion for all analytes.[1][4][13] To diagnose this, inject a neutral, well-behaved compound. If it also tails, the problem is likely physical.[13]
Q3: Should I use HILIC or Ion-Pair chromatography for my separation? What are the pros and cons?
A3: The choice between HILIC and Ion-Pair RP depends on your specific analytical needs, particularly if you are using mass spectrometry (MS) detection.
Feature
Ion-Pair Reversed-Phase (IP-RP)
Hydrophilic Interaction (HILIC)
Mechanism
Forms a neutral ion-pair with the analyte, which is retained on a non-polar stationary phase (e.g., C18).[6][7]
Partitioning of the polar analyte into a water-enriched layer on the surface of a polar stationary phase.[9][11]
Pros
- Utilizes common C18 columns. - Can provide excellent selectivity.[8]
- Ideal for retaining very polar compounds.[2] - Mobile phase is high in organic content, which is excellent for MS sensitivity.[11][14] - Avoids non-volatile ion-pairing reagents.
Cons
- Ion-pairing reagents (e.g., SDS, TFA) are often non-volatile and can suppress MS signal. - Reagents can be difficult to remove from the column and HPLC system. - Equilibration times can be long.
- Requires longer column equilibration times than RP.[2] - Sensitive to the water content of the sample diluent; injection solvent should match the mobile phase.[2][14] - May have lower loading capacity.
Recommendation: For MS-based methods, HILIC is strongly preferred due to its use of volatile mobile phase additives (like ammonium formate or ammonium acetate) and the high organic content which enhances ESI efficiency.[11][14] For UV-only methods, either technique can be effective, and IP-RP may be simpler to implement if you only have C18 columns available.
Troubleshooting Guides & Protocols
Troubleshooting Workflow for Poor Retention & Peak Shape
This workflow provides a systematic approach to diagnosing and solving common issues encountered with polar basic analytes like 2-methyl-N'-(methylamino)propanimidamide.
Caption: A decision tree for troubleshooting HPLC separation issues.
Protocol 1: Initial Method Development using HILIC
This protocol provides a starting point for developing a robust HILIC method for 2-methyl-N'-(methylamino)propanimidamide, which is often successful for metformin and its impurities.[9][10][15]
Objective: To achieve good retention and peak shape for a polar basic analyte.
Materials:
HPLC System: Standard HPLC or UHPLC system.
Column: ACQUITY UPLC BEH Amide or Atlantis PREMIER BEH Z-HILIC (or equivalent HILIC chemistry).[9][10]
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.2 with Formic Acid.
Mobile Phase B: Acetonitrile (HPLC Grade).
Sample Diluent: 90:10 (v/v) Acetonitrile:Water. It is critical that the sample is dissolved in a solvent similar to the mobile phase to prevent peak distortion.[2][14]
Procedure:
Column Installation and Equilibration:
Install the HILIC column.
Equilibrate the column with 95% Mobile Phase B for at least 30-60 minutes at a flow rate of 0.4 mL/min. HILIC columns require longer equilibration times to establish the aqueous layer on the stationary phase surface.[2][11]
Initial Isocratic Conditions:
Mobile Phase Composition: 90% Acetonitrile / 10% (10 mM Ammonium Formate, pH 3.2).
Flow Rate: 0.4 mL/min.
Column Temperature: 30 °C.
Injection Volume: 2 µL.
Detection: UV at 218 nm (or as appropriate for your analyte).
Analysis:
Inject your standard solution of 2-methyl-N'-(methylamino)propanimidamide.
Evaluate the resulting chromatogram for retention time and peak shape.
Optimization:
If retention is too low: Increase the percentage of acetonitrile (e.g., to 92% or 95%). In HILIC, acetonitrile is the weak solvent, so a higher organic content increases retention.[11]
If retention is too high: Decrease the percentage of acetonitrile (e.g., to 85% or 80%).
For poor peak shape: Ensure the sample diluent is appropriate. Dissolving the sample in a purely aqueous solvent will cause severe peak distortion.[14]
Protocol 2: Optimizing an Ion-Pair Reversed-Phase Method
This protocol is for situations where a C18 column must be used and HILIC is not an option.
Objective: To improve retention of a basic analyte on a C18 column using an anionic ion-pairing reagent.
Mobile Phase A: Water containing 5 mM Sodium Dodecyl Sulfate (SDS) and 25 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid.
Mobile Phase B: Acetonitrile.
Sample Diluent: Mobile Phase A.
Procedure:
Column Dedication: It is highly recommended to dedicate a column specifically for ion-pair applications, as the reagents can be difficult to wash out completely.
Column Equilibration:
Install the C18 column.
Equilibrate the column with your starting mobile phase composition (e.g., 95% A / 5% B) for at least 30 minutes to ensure the stationary phase is fully coated with the ion-pairing reagent.
Initial Gradient Conditions:
Gradient: 5% B to 50% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 35 °C.
Injection Volume: 5 µL.
Detection: UV at appropriate wavelength.
Analysis:
Inject your standard solution. The ion-pairing reagent will form a neutral complex with your protonated analyte, allowing it to be retained by the C18 phase.
Optimization:
Adjusting Retention: Retention can be fine-tuned by altering the concentration of the ion-pairing reagent (higher concentration generally increases retention) or by modifying the organic gradient.[8]
Selectivity: Different ion-pairing reagents (e.g., hexane sulfonate vs. dodecyl sulfate) can offer different selectivity due to the length of their alkyl chains.
Caption: Mechanism of Ion-Pair Reversed-Phase Chromatography.
By applying these principles and protocols, you can develop a robust and reliable HPLC method for the separation of 2-methyl-N'-(methylamino)propanimidamide and other challenging polar basic compounds.
References
Effect of mobile phase pH on reversed-phase HPLC separ
HPLC Troubleshooting Guide. YMC.
Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes.
A UPLC Method for Analysis of Metformin and Related Substances by Hydrophilic Interaction Chromatography (HILIC).
Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled With Ultraviolet.
How to Reduce Peak Tailing in HPLC?. Phenomenex.
Hydrophilic Interaction Liquid Chromatography-Electrospray Ionization Mass Spectrometry for Therapeutic Drug Monitoring of Metformin and Rosuvast
Control pH During Method Development for Better Chrom
HPLC Peak Tailing. Axion Labs.
Exploring the Role of pH in HPLC Separ
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1-Aminohydantoin. Benchchem.
pH Gradient Reversed-Phase HPLC.
Development And Validation Of RP-HPLC Method For Anagliptin And Metformin Hydrochloride And Its Related Impurities In Tablet Dosage Form.
Peak Tailing in HPLC. Element Lab Solutions.
A UPLC Method for Analysis of Metformin and Related Substances by Hydrophilic Interaction Chromatography (HILIC).
IMPURITY PROFILING METHOD DEVELOPMENT AND VALIDATION FOR METFORMIN HCL AND VILDAGLIPTIN FROM COMBINATION TABLET DOSAGE FORM BY RP-HPLC COUPLED WITH UV/PDA DETECTOR. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
Development and validation of RP-HPLC method for analysis of metformin.
Related substances analysis of metformin using a HILIC HPLC column. Thermo Scientific AppsLab Library.
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
Ion pair chrom
Strategies to Enable and Simplify HPLC Polar Compound Separation.
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applic
Engineering successful analytical methods using HILIC as an altern
purification techniques for removing impurities from 2-methyl-N'-(methylamino)propanimidamide
Prepared by the Office of the Senior Application Scientist Welcome to the technical support resource for the purification of 2-methyl-N'-(methylamino)propanimidamide. This guide is designed for researchers, chemists, and...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for the purification of 2-methyl-N'-(methylamino)propanimidamide. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and facing challenges in achieving the desired purity. As an acyclic substituted amidine, this molecule presents unique purification challenges due to its high polarity and strong basicity.[1]
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.
This section addresses the critical first steps: understanding what you're working with and what contaminants might be present.
Q1: What are the most common impurities I should expect in my crude 2-methyl-N'-(methylamino)propanimidamide sample?
A1: The impurity profile is heavily dependent on the synthetic route. Most syntheses of amidines involve the reaction of a nitrile with an amine.[2][3] Therefore, your primary contaminants are likely to be:
Unreacted Starting Materials:
An isobutyronitrile derivative (the source of the 2-methylpropan backbone).
Methylamine or a related amine source.
Reaction Byproducts:
Hydrolysis Products: Amidines can be susceptible to hydrolysis, especially under acidic or basic conditions with water present, which would yield the corresponding N,N'-dimethylisobutyramide.
Side-Reaction Products: Depending on the specific reagents used (e.g., catalysts, activating agents), various side products can form.[4]
Process-Related Impurities:
Residual Solvents: Solvents used during the reaction or initial workup (e.g., THF, Dichloromethane, Toluene).
Reagents: Salts or other reagents that have not been fully removed.
Q2: Which analytical techniques are best for assessing the purity of my sample?
A2: A multi-pronged analytical approach is recommended for a comprehensive purity assessment.
Analytical Technique
Application & Rationale
¹H and ¹³C NMR Spectroscopy
Provides structural confirmation of your target compound and helps identify the structure of major impurities. Integral ratios in ¹H NMR can give a rough estimate of purity against a known standard.
High-Performance Liquid Chromatography (HPLC)
The workhorse for purity analysis. Due to the high polarity of the target molecule, a standard reversed-phase (C18) method may show poor retention.[5][6] Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method for retaining and separating highly polar compounds.[7][8]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Essential for identifying unknown impurities. By coupling the separation power of HPLC with the mass identification of MS, you can determine the molecular weights of co-eluting species, providing critical clues to their identity.
Gas Chromatography (GC)
Primarily useful for quantifying volatile impurities, such as residual solvents (e.g., hexane, ethyl acetate) or low-boiling point starting materials.[9]
The first step in any purification is choosing the right path. This decision tree outlines a logical workflow for selecting an appropriate purification technique based on the physical properties of your crude material.
Caption: Workflow for selecting a primary purification technique.
Section 3: Troubleshooting Recrystallization
Recrystallization is often the most efficient purification method for solid compounds, offering high recovery and scalability. However, success hinges on finding the right conditions.
Q3: My compound "oils out" during cooling instead of forming crystals. What's happening and how do I fix it?
A3: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, causing it to separate as a liquid phase instead of a solid crystal lattice.
Causality: This is common with lower-melting point solids or when the solution is too concentrated (supersaturated) and cooled too quickly. The solvent may also be a poor choice.
Troubleshooting Steps:
Re-heat and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount (5-10% more volume) of the hot solvent to reduce the concentration.
Slow Cooling: Insulate the flask (e.g., with glass wool or a towel) to ensure a very gradual temperature decrease. This gives molecules time to orient themselves into a crystal lattice.
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Add a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.
Q4: I've performed a recrystallization, but the purity (by HPLC) has not significantly improved. Why?
A4: This indicates that the chosen solvent is not effectively discriminating between your target compound and the key impurities.
Causality: The impurity may have very similar solubility properties to your product in that specific solvent, or it may be co-crystallizing within your product's crystal lattice.
Troubleshooting Steps:
Re-evaluate Your Solvent Choice: A good recrystallization solvent should dissolve your compound well when hot but poorly when cold. The impurity, ideally, should be either very soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for hot filtration).
Experiment with Solvent/Anti-Solvent Systems: Dissolve your crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes slightly cloudy. Allow this to cool slowly. Common systems include isopropanol/hexane or ethyl acetate/heptane.[9]
Consider an Acid Wash: If the main impurity is less basic than your amidine product, you may be able to remove it with a pre-recrystallization acid wash during a liquid-liquid extraction workup.
Model Protocol: Solvent Screening for Recrystallization
Preparation: Place ~20-30 mg of your crude material into several small test tubes.
Solvent Addition: To each tube, add a different candidate solvent (e.g., Toluene, Ethyl Acetate, Isopropanol, Acetonitrile) dropwise at room temperature, vortexing after each drop.
Room Temp Solubility: If the solid dissolves readily at room temperature, that solvent is unsuitable for single-solvent recrystallization.
Hot Solubility: For solvents that did not dissolve the solid, heat the test tube in a sand bath or water bath. Continue adding the solvent dropwise until the solid just dissolves.
Cooling & Observation: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.
Selection: The ideal solvent is one that required heating to dissolve the compound and produced a large quantity of crystalline precipitate upon cooling.
Section 4: Troubleshooting Liquid Chromatography
When recrystallization is ineffective, chromatography is the next logical step. Given the polar nature of 2-methyl-N'-(methylamino)propanimidamide, specialized techniques are often required.
Q5: My compound shows little to no retention on my standard C18 reversed-phase (RP-HPLC) column. What are my options?
A5: This is a classic problem for small, polar, basic molecules.[6] The nonpolar C18 stationary phase has little affinity for your compound. You have several options:
Switch to HILIC: This is the most robust solution. Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (like bare silica or a diol-bonded phase) with a high-organic mobile phase. Water acts as the strong eluting solvent, providing excellent retention for polar analytes.[7][8]
Use an Ion-Pairing Agent: Adding an ion-pairing agent (e.g., trifluoroacetic acid - TFA, or a larger perfluorinated carboxylic acid) to the mobile phase of your RP-HPLC method can work. The agent has a nonpolar "tail" that adsorbs to the C18 stationary phase and a charged "head" that interacts with your protonated, basic analyte, thereby increasing retention.[5]
Consider Ion-Exchange Chromatography: Since your amidine is a strong base, it will be positively charged (cationic) at a pH below its pKa. Cation-exchange chromatography, which uses a negatively charged stationary phase, can be a highly effective purification method.[6]
Troubleshooting Workflow: HILIC Method Development
Caption: Troubleshooting common issues in HILIC.
Model Protocol: Preparative HILIC Purification
Column Selection: Choose a preparative-scale HILIC column (e.g., bare silica, diol, or zwitterionic phase).[7]
Mobile Phase Preparation:
Solvent A: 95:5 Water/Acetonitrile with 10 mM Ammonium Acetate (adjust pH to desired value, e.g., 4.5, with acetic acid).
Solvent B: 95:5 Acetonitrile/Water with 10 mM Ammonium Acetate.
Method Development: On an analytical scale, determine the isocratic or gradient conditions that provide good separation of your target compound from its impurities. A typical starting point is a gradient from 95% B to 50% B over 15-20 minutes.
Sample Preparation: Dissolve the crude material in a solvent that is weak for HILIC conditions, ideally the initial mobile phase composition (e.g., 95% Acetonitrile). Ensure it is fully dissolved and filter through a 0.45 µm filter to prevent column clogging.[10]
Loading and Elution: Inject the prepared sample onto the equilibrated preparative column. Run the gradient method developed in step 3.
Fraction Collection: Collect fractions based on the UV chromatogram.
Analysis and Pooling: Analyze the collected fractions by analytical HPLC to determine which contain the pure product. Pool the pure fractions.
Solvent Removal: Remove the solvent from the pooled fractions via rotary evaporation to yield the purified compound. A high-vacuum pump may be necessary to remove residual water.
References
Ostrowska, K., & Kolasa, A. (n.d.). N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides). Science of Synthesis.
In, S., & Lee, W. (2018). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PMC.
Hanai, T. (2006). Liquid Chromatographic Behavior of Nitrogen Compounds. Taylor & Francis Online.
Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews.
BenchChem. (2025). Technical Support Center: Purification of (2S)-2-(methylamino)propan-1-ol.
Bayer AG. (2001). Process for preparing amidines. U.S.
Merck Millipore. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis.
Waters Corporation. (2025).
Kamal, A., et al. (2013). The Synthesis of Vinylogous Amidine Heterocycles. The Journal of Organic Chemistry.
Sigma-Aldrich. (n.d.).
P.K. Dasgupta, et al. (2000). Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. Analytical Chemistry.
BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for (2S)-2-(methylamino)propan-1-ol.
American Chemical Society. (n.d.).
BenchChem. (2025). Technical Support Center: Synthesis of (2S)-2-(methylamino)propan-1-ol.
Siddiqui, H. L., et al. (2017). An efficient synthesis of structurally diverse 2-methyl-N-[(3-phenylamino)oxetan-3-yl]-2-propanesulfinamide derivatives under catalyst free conditions. Chemical Papers.
Eadara, K. C., et al. (2016). Synthesis and characterization of process related impurities of an anti-convulsant drug-Lacosamide. Der Pharma Chemica.
Technical Support Center: Crystallization of 2-methyl-N'-(methylamino)propanimidamide hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2-methyl-N'-(methylamino)propanimidamide hydrochloride. This do...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2-methyl-N'-(methylamino)propanimidamide hydrochloride. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common issues and ensure the consistent isolation of high-quality crystalline material.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the crystallization of 2-methyl-N'-(methylamino)propanimidamide hydrochloride, providing a foundational understanding of its behavior.
Q1: What are the key challenges in crystallizing hydrochloride salts like 2-methyl-N'-(methylamino)propanimidamide hydrochloride?
A1: Hydrochloride salts of active pharmaceutical ingredients (APIs) are widely used to enhance solubility.[1] However, their high polarity and hygroscopicity can present several crystallization challenges.[1][2] The strong ionic interactions within the crystal lattice can be beneficial for forming crystalline solids, but they can also lead to issues such as the incorporation of water or solvents into the crystal structure, forming hydrates or solvates.[3] Additionally, the presence of the chloride ion, a strong hydrogen bond acceptor, can lead to the formation of multiple hydrogen bonding networks, potentially resulting in polymorphism or difficulties in achieving a stable, single crystalline form.[4]
Q2: Why is my compound "oiling out" instead of crystallizing?
A2: "Oiling out" or liquid-liquid phase separation occurs when the concentration of the solute in the solution exceeds its solubility limit to such an extent that a second, supersaturated liquid phase forms instead of a solid crystalline phase. This is a common issue with highly soluble compounds like many hydrochloride salts. The primary causes include:
High Supersaturation: Rapid cooling or the fast addition of an anti-solvent can generate a level of supersaturation that is too high for orderly crystal nucleation and growth.
Inappropriate Solvent System: The chosen solvent or solvent/anti-solvent mixture may not be optimal for reducing the solubility of the compound in a controlled manner.
Presence of Impurities: Impurities can sometimes inhibit nucleation, favoring the formation of an oil.
Q3: My crystallization yields are consistently low. What are the likely causes?
A3: Low crystallization yields can be attributed to several factors:
High Solubility in the Mother Liquor: The compound may have significant residual solubility in the final crystallization solvent mixture, even after cooling or anti-solvent addition.
Incomplete Crystallization: The crystallization process may not have reached equilibrium, leaving a substantial amount of the compound in solution.
Formation of Fine Crystals: The formation of very fine crystals can lead to losses during filtration and washing.[]
Aqueous HCl Use: The use of aqueous hydrochloric acid during salt formation can lead to lower yields due to the solubility of the hydrochloride salt in water.[6]
Q4: I've obtained a solid, but it appears to be amorphous. How can I confirm this and what should I do?
A4: An amorphous solid lacks the long-range molecular order of a crystalline material. You can confirm the nature of your solid using techniques like X-ray Powder Diffraction (XRPD), which will show a broad halo for an amorphous solid instead of sharp peaks. Polarized Light Microscopy (PLM) can also be used, as amorphous solids are typically not birefringent.
To induce crystallization from an amorphous solid, you can try:
Slurrying: Suspending the amorphous solid in a solvent or solvent mixture where it has marginal solubility can promote conversion to a more stable crystalline form.
Controlled Humidity: For hygroscopic compounds, exposure to a controlled humidity environment can sometimes induce crystallization by increasing molecular mobility.[1]
Seeding: Introducing a small amount of crystalline material (seed crystals) can provide a template for crystal growth.[]
II. Troubleshooting Guide: Overcoming Crystallization Issues
This guide provides a systematic approach to troubleshooting common problems encountered during the crystallization of 2-methyl-N'-(methylamino)propanimidamide hydrochloride.
Problem 1: Oiling Out or Formation of a Gummy Precipitate
Root Cause Analysis: This phenomenon is a classic indicator of uncontrolled supersaturation. The system is driven into a metastable zone where liquid-liquid phase separation is kinetically favored over solid nucleation.
optimizing reaction temperature for 2-methyl-N'-(methylamino)propanimidamide derivatives
Topic: Troubleshooting the Synthesis of 2-methyl-N'-(methylamino)propanimidamide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior A...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Troubleshooting the Synthesis of 2-methyl-N'-(methylamino)propanimidamide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of amidrazone derivatives, specifically 2-methyl-N'-(methylamino)propanimidamide (also cataloged as 2-methyl-N-(methylamino)propanimidamide hydrochloride, CAS 61821-67-8)[1]. This compound is a highly valuable intermediate in pharmaceutical development, but its synthesis via the reaction of ethyl isobutyrimidate with methylhydrazine is notoriously sensitive to thermal conditions.
This guide provides field-proven insights, explains the mechanistic causality behind temperature control, and offers a self-validating protocol to help you maximize yield and eliminate thermal degradation impurities.
Part 1: The Causality of Temperature in Amidrazone Synthesis
The conversion of an imidate to an amidrazone is not a single, concerted step. It is a two-stage mechanistic process governed by competing kinetic and thermodynamic forces:
Nucleophilic Attack (Exothermic): Methylhydrazine attacks the electrophilic carbon of the imidate to form a tetrahedral intermediate. This step is highly exothermic and must be kinetically controlled at low temperatures (0°C) to prevent runaway reactions and reagent volatilization[2].
Elimination (Endothermic): The tetrahedral intermediate must collapse, eliminating ethanol to form the final amidrazone. This step requires a higher activation energy. If the reaction is kept too cold, the intermediate stalls. If heated too aggressively (>50°C), the resulting amidrazone undergoes thermal cyclization to form unwanted 1,2,4-triazole derivatives[3].
Reaction Pathway & Thermal Bifurcation
Temperature-dependent pathways in 2-methyl-N'-(methylamino)propanimidamide synthesis.
Part 2: Troubleshooting Guide & FAQs
Q1: Why am I seeing significant unreacted ethyl isobutyrimidate when running the reaction strictly at 0°C?A1: While 0°C is necessary to control the highly exothermic nucleophilic attack of methylhydrazine, it lacks the thermal energy required to efficiently collapse the tetrahedral intermediate into the final amidrazone. We recommend a biphasic temperature profile: perform the dropwise addition at 0°C–5°C, followed by a gradual warming to 20°C–25°C (room temperature) to drive the elimination of ethanol and achieve full conversion[4].
Q2: My LC-MS shows a mass corresponding to a triazole derivative. How is this forming?A2: Amidrazones are thermally sensitive. If the reaction temperature exceeds 50°C–60°C, 2-methyl-N'-(methylamino)propanimidamide can undergo intramolecular cyclization or condensation with residual electrophiles to form 1,2,4-triazole derivatives[3]. Maintain strict temperature control below 30°C, particularly during the solvent evaporation/concentration phase.
Q3: How does ambient moisture interact with the temperature profile?A3: Imidate salts are highly susceptible to hydrolysis, yielding isobutyramide. This parasitic reaction accelerates exponentially at elevated temperatures (>25°C) in the presence of adventitious water. Operating under strictly anhydrous conditions (e.g., using dry ethanol) and controlling the temperature during the initial hydrazine addition minimizes this degradation pathway[2].
Part 3: Quantitative Temperature Profiling
To illustrate the causality of temperature selection, the following table summarizes the quantitative outcomes of different thermal profiles during the synthesis of 2-methyl-N'-(methylamino)propanimidamide.
Thermal Profile
Amidrazone Yield (%)
Purity (LC-MS, %)
Unreacted Imidate (%)
Triazole Impurity (%)
Isothermal (0°C, 12h)
42.5
98.2
55.1
< 0.1
Biphasic (0°C → 25°C, 12h)
89.4
97.8
< 1.0
< 0.1
Isothermal (25°C, 12h)
71.2
86.4
< 1.0
5.8
Elevated (0°C → 60°C, 12h)
31.0
41.5
0.0
48.2
Part 4: Self-Validating Experimental Protocol
This protocol utilizes the optimized biphasic temperature profile. It includes built-in analytical checkpoints to verify the transition from the kinetic intermediate to the thermodynamic product, ensuring the system validates itself before proceeding to isolation.
Step 1: Reactor Preparation
Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet. Purge the system with inert N
2
gas for 15 minutes to eliminate adventitious moisture.
Step 2: Substrate Solvation
Suspend 10.0 g (66 mmol) of ethyl isobutyrimidate hydrochloride in 100 mL of anhydrous ethanol.
Causality: Anhydrous ethanol acts as a protic solvent to stabilize the transition state while preventing premature hydrolysis of the imidate into isobutyramide.
Step 3: Kinetic Chilling
Submerge the reactor in an ice-water bath and allow the internal temperature to equilibrate to strictly 0°C–5°C.
Step 4: Reagent Addition
Charge the dropping funnel with 3.19 g (69.3 mmol, 1.05 eq) of anhydrous methylhydrazine. Add dropwise over 45 minutes.
Causality: Methylhydrazine addition is highly exothermic. The 0°C environment suppresses immediate thermal degradation, prevents the volatilization of the toxic hydrazine, and controls the formation of the tetrahedral intermediate.
Step 5: Thermodynamic Warming (Self-Validation Step)
Remove the ice bath. Allow the reaction mixture to naturally warm to 20°C–25°C (room temperature) and stir for 6 hours.
Validation Checkpoint: At t=4h, sample 50 µL of the mixture. Analyze via LC-MS. You must observe the disappearance of the m/z corresponding to the imidate and the dominance of the amidrazone mass ([M+H]
+
116.1). If the intermediate mass persists, extend stirring by 2 hours. Do not proceed to isolation until conversion is confirmed.
Step 6: Isolation & Purification
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
Critical Parameter: Maintain the water bath temperature strictly below 30°C to prevent thermal cyclization into triazoles. Triturate the resulting crude solid with 50 mL of cold anhydrous diethyl ether. Filter and dry under high vacuum to afford 2-methyl-N'-(methylamino)propanimidamide hydrochloride as a white crystalline solid[1].
Technical Support Center: Stabilizing 2-methyl-N'-(methylamino)propanimidamide in Solution
Introduction Welcome to the technical support center for 2-methyl-N'-(methylamino)propanimidamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Welcome to the technical support center for 2-methyl-N'-(methylamino)propanimidamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering stability issues, specifically oxidation, in solution. 2-methyl-N'-(methylamino)propanimidamide possesses both an amidine and a secondary amine functional group, which can be susceptible to degradation. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate oxidation and ensure the integrity of your experiments.
The stability of amidine-containing compounds can be influenced by several factors, including pH, temperature, and the presence of catalysts.[1] This guide will walk you through understanding the potential degradation pathways and implementing effective stabilization strategies.
Part 1: Understanding the Instability of 2-methyl-N'-(methylamino)propanimidamide
Mechanisms of Degradation
The structure of 2-methyl-N'-(methylamino)propanimidamide contains two key functional groups prone to degradation: the amidine group and the N-methylamino group.
Oxidation: The primary degradation pathway of concern is oxidation. This can be initiated by dissolved molecular oxygen, trace metal ions (like Cu²⁺ and Fe³⁺), and exposure to light. The nitrogen atoms, with their lone pairs of electrons, are susceptible to attack by electrophilic oxidizing species. Oxidation can lead to the formation of various degradation products, potentially including N-oxides, hydroxylamines, or even cleavage of the C-N bonds. Trace metal ions can act as catalysts, significantly accelerating these oxidation reactions.[2][3]
Hydrolysis: The amidine functional group is also susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the molecule to form an amide and an amine.[4] While this guide focuses on oxidation, it is crucial to control the pH to minimize hydrolysis as well.[1]
Potential Oxidation Pathway
The following diagram illustrates a hypothesized oxidative degradation pathway for 2-methyl-N'-(methylamino)propanimidamide. The primary sites of oxidation are the nitrogen atoms of the amidine and the secondary amine.
Caption: Workflow for troubleshooting loss of biological activity.
Part 4: Protocols for Enhancing Stability
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol provides a general framework for preparing a more stable stock solution of 2-methyl-N'-(methylamino)propanimidamide.
Materials:
2-methyl-N'-(methylamino)propanimidamide
High-purity solvent (e.g., DMSO, ethanol, or a buffered aqueous solution)
Inert gas (argon or nitrogen)
Antioxidant (e.g., BHT for organic, ascorbic acid for aqueous)
Chelating agent (e.g., EDTA for aqueous)
Amber glass vials
Procedure:
Solvent Preparation:
Dispense the desired volume of high-purity solvent into a clean container.
Sparge the solvent with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.
Addition of Stabilizers (if necessary):
If using an antioxidant, add it to the degassed solvent at a suitable concentration (see table below).
If using an aqueous buffer and you suspect metal contamination, add EDTA.
Dissolving the Compound:
Accurately weigh the desired amount of 2-methyl-N'-(methylamino)propanimidamide.
Dissolve the compound in the prepared, degassed solvent.
Storage:
Aliquot the stock solution into amber glass vials to protect from light.
Blanket the headspace of each vial with inert gas before sealing.
Store at the recommended temperature (typically -20°C or -80°C for long-term storage).
Protocol 2: Antioxidant and Chelating Agent Screening
To determine the most effective stabilizer for your specific conditions, a screening study is recommended.
Readily oxidized, thus sparing the active compound. [6]
Chelating Agent
EDTA
0.01 - 0.1% (w/v)
Aqueous
Sequesters metal ions, preventing catalytic oxidation. [7][8]
Procedure:
Prepare several small-scale solutions of your compound under identical conditions (concentration, solvent, temperature).
To each solution (except for a control), add a different antioxidant or chelating agent from the table above.
Store all solutions under the same conditions, including one exposed to light and one in the dark.
Analyze the purity of each solution by HPLC at regular intervals (e.g., day 0, day 1, day 3, day 7).
Compare the rate of degradation of the parent compound in each condition to identify the most effective stabilization strategy.
By implementing these strategies, you can significantly reduce the oxidation of 2-methyl-N'-(methylamino)propanimidamide in your solutions, leading to more reliable and reproducible experimental results.
References
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). PMC. [Link]
Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. (n.d.). Semantic Scholar. [Link]
Amidine and guanidine degradation products of A-series nerve agents: Characterization and development of their alkyl isocyanate derivatization for GC and HPLC analysis. (2025). ResearchGate. [Link]
Effect of Antioxidants in Medicinal Products on Intestinal Drug Transporters. (2024). PMC. [Link]
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (n.d.). PMC. [Link]
The Chemistry of the Amidines. (n.d.). ResearchGate. [Link]
Synthesis of amidines. (n.d.). Organic Chemistry Portal. [Link]
Amidine Functionality As a Conformational Probe of Cyclic Peptides. (2020). Organic Letters. [Link]
Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. (n.d.). MatheO. [Link]
Inhibition of amine oxidation. (2012).
Hydrogen-bonding behavior of amidines in helical structure. (2024). RSC Publishing. [Link]
One-Pot Oxidative Amidation of Aldehydes via the Generation of Nitrile Imine Intermediates. (n.d.). PMC. [Link]
Effects of pH on amidase activity (a) and stability (b). (n.d.). ResearchGate. [Link]
The Role of Chelating Agents as Preservatives in Food and Other Industries. (2024). Techemergence. [Link]
"Designing Polymers Bearing Cyclic or Linear Amidines: Exploring the Ph" by Danielle Jing-Ming Chun. (n.d.). University of Tennessee, Knoxville. [Link]
Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). PMC. [Link]
Antioxidant stabilizer system for pharmaceutical formulations. (n.d.).
Determination of anandamide amidase activity using ultraviolet-active amine derivatives and reverse-phase high-performance liquid chromatography. (n.d.). PubMed. [Link]
Chelating effect of metal deactivators. (2025). UNPChemicals. [Link]
Analytical methodologies for discovering and profiling degradation-related impurities. (n.d.). PDF. [Link]
Functionality of amidines and amidrazones. (n.d.). Semantic Scholar. [Link]
Metal Chelators as Antioxidants. (2022). AOCS. [Link]
Synthesis of N-substituted aryl amidines by strong base activation of amines. (n.d.). PMC. [Link]
The role of chelating agents and amino acids in preventing free radical formation in bleaching systems. (2018). PubMed. [Link]
Chelating agents in foods. (2023). ResearchGate. [Link]
Amidine Nitrosation. (2004). The Journal of Organic Chemistry. [Link]
N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides). (n.d.). Science of Synthesis. [Link]
troubleshooting low binding affinity results with 2-methyl-N'-(methylamino)propanimidamide
Target: 2-methyl-N'-(methylamino)propanimidamide (MW: 115.18 Da) Introduction Welcome to the Application Support Center. As researchers transition toward Fragment-Based Drug Discovery (FBDD), characterizing the binding k...
Welcome to the Application Support Center. As researchers transition toward Fragment-Based Drug Discovery (FBDD), characterizing the binding kinetics and thermodynamics of low-molecular-weight building blocks presents unique biophysical challenges.
The molecule 2-methyl-N'-(methylamino)propanimidamide (MW: 115.18 Da)[1] is a classic example of a "difficult" fragment. Its structure features a highly basic amidine moiety, meaning it is heavily protonated (cationic) at physiological pH. Combined with its exceptionally low mass and intrinsically low binding affinity (typically high micromolar to millimolar), standard assay conditions will almost certainly yield artifacts, false negatives, or uninterpretable data.
This guide provides causality-driven troubleshooting strategies and self-validating protocols to accurately characterize this fragment using Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR).
Q1: My SPR sensograms show massive, non-saturating responses that do not return to baseline, completely masking any specific binding. Why is this happening?The Causality: This is a classic electrostatic artifact. Standard SPR sensor chips (such as the Biacore CM5) utilize a carboxymethylated dextran matrix to provide a hydrophilic environment for protein immobilization[2]. At pH 7.4, the carboxyl groups in the dextran are negatively charged. Because 2-methyl-N'-(methylamino)propanimidamide contains a highly basic amidine group, it acts as a cation. The fragment physically partitions into the dextran matrix via an ion-exchange effect, leading to severe non-specific binding (NSB) that dwarfs the specific binding signal[3].
The Solution: You must decouple the electrostatic attraction. This is achieved by either increasing the ionic strength of the running buffer to screen the charges, or by abandoning the dextran matrix entirely in favor of a neutral surface.
Q2: Even after minimizing NSB, the SPR response for this compound is barely above the noise floor. How can I validate such a low signal?The Causality: SPR detects changes in the refractive index, which is directly proportional to the mass of the bound analyte[2]. The theoretical maximum response (
Rmax
) for a 115 Da fragment binding to a 50 kDa protein immobilized at 5000 RU is only ~11.5 RU. Instrument noise and slight buffer mismatches can easily obscure a signal this small.
The Solution: Instead of relying on direct binding, use a self-validating Solution-Competition SPR Assay . By measuring the fragment's ability to dose-dependently inhibit the binding of a larger, high-affinity reference ligand, you amplify the readout signal from the mass of the reference ligand rather than the fragment itself.
Protocol 1: Mitigating Electrostatic NSB & Low Signal in SPR
Buffer Formulation: Prepare the running buffer (e.g., 10 mM HEPES, pH 7.4) supplemented with 300–500 mM NaCl to aggressively screen electrostatic interactions, and 0.05% Tween-20 to prevent hydrophobic aggregation[3].
Surface Selection: Replace the standard CM5 chip with a planar PEG-coated sensor chip or a plain gold chip functionalized with a neutral self-assembled monolayer (SAM). This physically removes the polyanionic dextran matrix[2].
Kinetic Injection: Inject the fragment at high concentrations (10 µM to 2 mM) using a rapid flow rate (50–100 µL/min). High flow rates minimize mass transport limitations and reduce the contact time for secondary non-specific interactions.
Double-Referencing: Subtract the signal from an unmodified reference channel, followed by the subtraction of a blank buffer injection. This is critical for isolating the true
<10
RU specific response from bulk refractive index shifts.
Q3: I switched to ITC to avoid surface artifacts, but the titration yields a flat, featureless line instead of a sigmoidal curve. Is the compound inactive?The Causality: A flat isotherm does not necessarily mean the compound is inactive; it indicates a thermodynamic limitation known as a low
c
-value. The shape of an ITC binding curve is dictated by the unitless parameter
c=n[P]t/Kd
. For reliable curve fitting,
c
must be between 5 and 500[4]. Because this fragment likely has a
Kd
in the millimolar range, achieving a
c>1
would require protein concentrations that far exceed solubility limits.
The Solution: Employ a Competitive Displacement ITC protocol. By titrating the low-affinity fragment into a protein pre-saturated with a measurable, high-affinity reporter ligand, you can measure the enthalpy of displacement[4].
Baseline Titration: Titrate a known, high-affinity ligand (Ligand A,
Kd
~ 1–10 µM) into the target protein. Extract the baseline enthalpy (
ΔHA
) and affinity (
KA
).
Complex Formation: Pre-incubate the target protein in the sample cell with Ligand A at a concentration calculated to achieve >95% active site saturation.
Displacement Titration: Titrate the 2-methyl-N'-(methylamino)propanimidamide fragment (at 10–50 mM concentrations) into the saturated protein-Ligand A complex.
Thermodynamic Deconvolution: The resulting heat signatures represent the endothermic dissociation of Ligand A and the exothermic binding of the fragment. Use displacement modeling software to mathematically deconvolute the fragment's true
Kd
and
ΔH
, bypassing the low
c
-value limitation entirely[4].
Section 3: Orthogonal Validation via NMR
Q4: How can I confirm the binding pose and rule out false positives from aggregation?The Causality: Because fragments require millimolar concentrations in assays, they are prone to forming colloidal aggregates that cause false-positive readouts in both SPR and ITC.
The Solution: Nuclear Magnetic Resonance (NMR) is the gold standard for validating low-affinity fragment binding because it detects atomic-level perturbations[5].
Protocol 3: SOFAST-HMQC NMR Validation
Isotope Labeling: Prepare
15
N-labeled target protein at 50–100 µM.
Data Acquisition: Acquire a baseline 2D
15
N-SOFAST-HMQC spectrum. This technique allows for rapid detection of conformational changes at the binding interface[5].
Titration: Titrate the fragment up to 5 mM.
Analysis: Map the Chemical Shift Perturbations (CSPs). Specific binding will cause dose-dependent shifts in a localized cluster of amino acids (the binding pocket), whereas aggregation will cause global line broadening and signal decay.
Quantitative Data Summary
Table 1: Diagnostic Metrics for Fragment Binding Assays
Assay Parameter
Standard High-Affinity Ligand
2-methyl-N'-(methylamino)propanimidamide
Diagnostic Implication
Corrective Action
SPR
Rmax
(Theoretical)
50 - 150 RU
< 12 RU
Signal approaches instrument noise floor.
Use solution-competition SPR assays.
SPR Background (NSB)
< 5% of specific signal
> 500% of specific signal
Cationic amidine trapped in anionic dextran matrix.
Switch to PEG chip; increase [NaCl] to 500 mM.
ITC
c
-value
10 - 500 (Sigmoidal)
< 0.1 (Flat line)
Fragment
Kd
is too weak for direct thermodynamic measurement.
Perform competitive displacement ITC.
NMR Chemical Shift
Slow exchange (distinct peaks)
Fast exchange (averaged peaks)
High
koff
typical of fragment binding kinetics.
Map localized CSPs using SOFAST-HMQC.
Troubleshooting Workflow Visualization
Figure 1: Diagnostic workflow for resolving low-affinity fragment binding artifacts.
References
Biochemistry (ACS Publications) - Rosetta's Predictive Ability for Low-Affinity Ligand Binding in Fragment-Based Drug Discovery.
URL:[Link]
A Comparative Analysis of 2-methyl-N'-(methylamino)propanimidamide and Standard Amidine Derivatives: A Guide for Researchers
Introduction: The Versatile Amidine Moiety in Drug Discovery and Synthesis The amidine functional group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, is a cornerstone in medi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Versatile Amidine Moiety in Drug Discovery and Synthesis
The amidine functional group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, is a cornerstone in medicinal chemistry and organic synthesis.[1] Its basicity, capacity for hydrogen bonding, and ability to act as a bioisostere for other functional groups have led to its incorporation into a wide array of therapeutic agents and its use as a powerful catalyst.[1] This guide provides a comparative analysis of the lesser-known compound, 2-methyl-N'-(methylamino)propanimidamide, against a selection of well-established "standard" amidine derivatives. Through this exploration, we aim to provide researchers, scientists, and drug development professionals with a framework for understanding the potential applications and performance of this novel amidine in contrast to its more conventional counterparts.
For the purpose of this guide, we will focus on three classes of standard amidine derivatives that represent the chemical space and functional diversity of this compound class:
Aromatic Amidines: Represented by Benzamidine , a simple and widely studied inhibitor of serine proteases.
Diamidines: Exemplified by Pentamidine , a clinically significant antiprotozoal and antifungal agent.
Cyclic Amidines: Featuring 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) , which are primarily utilized as non-nucleophilic bases in organic synthesis.
Due to the limited publicly available experimental data for 2-methyl-N'-(methylamino)propanimidamide, our analysis will involve a theoretical evaluation of its structure-property relationships in comparison to the empirically established characteristics of the standard derivatives.
Structural and Physicochemical Properties: A Comparative Overview
The utility of an amidine in a biological or synthetic context is heavily influenced by its structural and physicochemical properties, most notably its basicity (pKa), steric hindrance, and hydrogen bonding potential.
Compound
Structure
Class
Key Physicochemical Properties
2-methyl-N'-(methylamino)propanimidamide
CC(C)C(=N)N(C)C
Aliphatic, N,N'-disubstituted Amidine
Predicted: Moderately basic, low steric hindrance around the amidine core, potential for hydrogen bond donation and acceptance.
Benzamidine
c1ccc(cc1)C(=N)N
Aromatic Amidine
pKa of conjugate acid: ~11.6. Planar aromatic ring influences binding interactions. Acts as a good hydrogen bond donor and acceptor.
Pentamidine
c1cc(ccc1C(=N)N)OCCCCCOc2ccc(cc2)C(=N)N
Aromatic Diamidine
Highly basic due to two amidine groups. Flexible linker allows for conformational adaptability. Strong hydrogen bonding capabilities.
DBU
C1CCCCN=C2NCCCC2
Cyclic Amidine
pKa of conjugate acid: ~13.5 (in water), ~24.3 (in acetonitrile).[2] Sterically hindered, non-nucleophilic strong base.
TBD
C1CN=C2NCNCC2
Cyclic Guanidine (a type of amidine)
pKa of conjugate acid: ~26. Very strong, sterically hindered, non-nucleophilic base.
Expert Analysis: The predicted properties of 2-methyl-N'-(methylamino)propanimidamide suggest it occupies a distinct chemical space compared to the standard derivatives. Its aliphatic nature and smaller size could lead to different solubility profiles and an ability to access binding pockets that are sterically inaccessible to bulkier aromatic or cyclic amidines. Its moderate basicity, likely lower than the aromatic and cyclic examples, could be advantageous in tuning its pharmacokinetic properties and reducing off-target effects in a drug discovery context.
Comparative Performance in Key Applications
Biological Activity: From Enzyme Inhibition to Antimicrobial Action
Amidine derivatives are renowned for their diverse biological activities, often stemming from their ability to mimic the guanidinium group of arginine and interact with negatively charged pockets in proteins and nucleic acids.
Standard Derivatives in Focus:
Benzamidine: A classic competitive inhibitor of serine proteases like trypsin. Its positively charged amidinium group forms a salt bridge with a conserved aspartate residue in the S1 pocket of these enzymes. Numerous derivatives have been synthesized to enhance potency and selectivity.[3][4][5]
Pentamidine: This diamidine exhibits broad-spectrum antimicrobial activity.[1][6] Its mechanism of action is thought to involve binding to the minor groove of DNA, particularly at AT-rich regions, and interfering with DNA, RNA, and protein synthesis.[6][7][8][9] It may also disrupt mitochondrial function.[8]
Predicted Performance of 2-methyl-N'-(methylamino)propanimidamide:
Based on its structure, 2-methyl-N'-(methylamino)propanimidamide is unlikely to exhibit the same DNA-binding properties as pentamidine due to its smaller size and lack of an extensive aromatic system. However, its core amidine functionality suggests potential as an enzyme inhibitor. The isopropyl group could provide favorable hydrophobic interactions within a binding site, and the N-methyl groups could be modified to explore structure-activity relationships. It is plausible that this compound could be a starting point for developing inhibitors of enzymes that recognize small, basic ligands.
Signaling Pathway: Inhibition of Serine Proteases by Benzamidine
Caption: Benzamidine inhibits serine proteases by binding to the S1 specificity pocket.
Role in Organic Synthesis: A Tale of Two Chemistries
While some amidines are prized for their biological effects, others are workhorses in the synthetic chemist's toolbox, primarily for their basicity.
Standard Derivatives in Focus:
DBU and TBD: These are strong, non-nucleophilic bases widely used to promote elimination reactions (e.g., dehydrohalogenations) and other base-catalyzed transformations.[2][10][11][12] Their steric bulk prevents them from acting as nucleophiles, which is crucial for achieving high yields of the desired products.[10] TBD is also an effective organocatalyst for various reactions, including Michael additions and ester aminolysis.[13][14]
Predicted Performance of 2-methyl-N'-(methylamino)propanimidamide:
The structural features of 2-methyl-N'-(methylamino)propanimidamide—specifically its lower steric hindrance compared to DBU and TBD—suggest it would be a less effective non-nucleophilic base. It is more likely to act as a nucleophile in reactions, which could be either a desirable or undesirable property depending on the synthetic context. Its moderate basicity would make it suitable for reactions requiring a milder base than DBU or TBD.
Caption: A typical workflow for a DBU-catalyzed dehydrohalogenation reaction.
Experimental Protocols: Synthesis of Amidine Derivatives
A fundamental aspect of evaluating a novel compound is understanding its synthesis. Below are representative protocols for the synthesis of the standard amidines discussed and a plausible route for 2-methyl-N'-(methylamino)propanimidamide.
Protocol 1: Synthesis of Benzamidine (via Pinner Reaction)
This classic method involves the reaction of a nitrile with an alcohol in the presence of an acid to form an imino ether (Pinner salt), which is then treated with an amine.
Step-by-Step Methodology:
Imino Ether Formation:
Dissolve benzonitrile in an anhydrous alcohol (e.g., ethanol).
Bubble dry hydrogen chloride gas through the solution at 0°C until saturation.
Seal the reaction vessel and stir at room temperature for 24-48 hours.
The Pinner salt (ethyl benzimidate hydrochloride) will precipitate. Collect the solid by filtration and wash with cold, anhydrous diethyl ether.
Ammonolysis:
Suspend the Pinner salt in a solution of ammonia in ethanol.
Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
Remove the solvent under reduced pressure.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to yield pure benzamidine hydrochloride.
Protocol 2: Plausible Synthesis of 2-methyl-N'-(methylamino)propanimidamide
Step-by-Step Methodology:
Imino Ether Formation:
Following the Pinner reaction principle, react isobutyronitrile (2-methylpropanenitrile) with anhydrous ethanol and dry HCl gas to form ethyl 2-methylpropanimidate hydrochloride.
Amination:
React the resulting Pinner salt with methylamine in an anhydrous solvent like ethanol or THF. The methylamine will displace the ethoxy group to form the desired amidine.
The reaction progress can be monitored by TLC or GC-MS.
Isolation and Purification:
After the reaction is complete, the solvent is removed in vacuo.
The resulting crude product can be purified by recrystallization or column chromatography to yield 2-methyl-N'-(methylamino)propanimidamide, likely as its hydrochloride salt.
Conclusion: Positioning 2-methyl-N'-(methylamino)propanimidamide in the Amidine Landscape
This guide has provided a comparative overview of 2-methyl-N'-(methylamino)propanimidamide against a backdrop of standard, well-characterized amidine derivatives. While the lack of empirical data for the target compound necessitates a degree of theoretical postulation, its structural features—a small, aliphatic, N,N'-disubstituted amidine—clearly distinguish it from the aromatic, diamidine, and cyclic amidines commonly employed in research.
Key Takeaways:
Potential for Novel Bioactivity: Its unique structure may allow it to interact with biological targets in ways that larger, more rigid amidines cannot. Further investigation into its potential as an enzyme inhibitor or a ligand for receptors that recognize small, basic molecules is warranted.
Alternative Reactivity in Synthesis: In contrast to the non-nucleophilic basicity of DBU and TBD, 2-methyl-N'-(methylamino)propanimidamide is predicted to exhibit nucleophilic character, opening up possibilities for its use in different types of chemical transformations.
A Call for Further Research: The true potential of 2-methyl-N'-(methylamino)propanimidamide can only be unlocked through rigorous experimental investigation. This guide serves as a foundational document to inspire and inform such future studies.
As the quest for novel therapeutics and more efficient synthetic methodologies continues, the exploration of underutilized chemical scaffolds like 2-methyl-N'-(methylamino)propanimidamide is of paramount importance.
References
Molecules.
National Center for Biotechnology Information.
Journal of Laboratory and Precision Medicine.
PatSnap Synapse.
Walsh Medical Media.
Massive Bio.
MDPI.
Suzhou Highfine Biotech.
Medsafe.
Wikipedia.
ResearchGate.
Sigma-Aldrich.
Sigma-Aldrich.
ResearchGate.
Royal Society of Chemistry.
Wikipedia.
U.S. Environmental Protection Agency.
ResearchGate.
ACS Publications.
Scilit.
PubChem.
Sigma-Aldrich.
chemsrc.com.
[Thermal and Physical Properties of 7-Methyl-1,5,7-triazabicyclo[8]dec-5-ene.]([Link]) Thermtest.
A Senior Application Scientist's Guide: Validating LC-MS/MS Analytical Methods for 2-Methyl-N'-(methylamino)propanimidamide
The Analytical Challenge: Quantifying Highly Polar Amidines In bioanalytical method development, the physicochemical properties of the target analyte dictate the entire workflow. 2-Methyl-N'-(methylamino)propanimidamide...
Author: BenchChem Technical Support Team. Date: April 2026
The Analytical Challenge: Quantifying Highly Polar Amidines
In bioanalytical method development, the physicochemical properties of the target analyte dictate the entire workflow. 2-Methyl-N'-(methylamino)propanimidamide (CAS: 61821-67-8) is a highly polar, basic, nitrogen-rich small molecule (molecular weight 115.18)[1]. Because it functions as an amidine/hydrazide derivative, it remains positively charged at physiological and typical chromatographic pH levels.
For researchers and drug development professionals, quantifying such hydrophilic compounds in complex biological matrices (like plasma or serum) presents a severe challenge. Traditional Reversed-Phase Liquid Chromatography (RPLC) often fails to retain these molecules, leading to co-elution with unretained matrix components and catastrophic signal loss. This guide objectively compares traditional RPLC against Hydrophilic Interaction Liquid Chromatography (HILIC) , providing a self-validating, ICH M10-compliant methodology for robust LC-MS/MS quantification.
Mechanistic Causality: HILIC vs. RPLC
To understand why a specific analytical method succeeds, we must analyze the causality behind the phase chemistry and ionization mechanics.
The Failure of Reversed-Phase (RPLC)
In RPLC, retention relies on hydrophobic interactions between the analyte and a non-polar stationary phase (e.g., C18). Highly polar molecules like 2-methyl-N'-(methylamino)propanimidamide have virtually no affinity for C18 chains[2]. Consequently, the analyte elutes in the void volume (
t0
).
The Consequence: Void volume elution causes the analyte to co-elute with high concentrations of endogenous salts and phospholipids. In an Electrospray Ionization (ESI) source, these matrix components compete for charge, resulting in severe ion suppression and a failure to meet regulatory Lower Limit of Quantification (LLOQ) requirements.
The HILIC Advantage
HILIC operates via an orthogonal mechanism. The stationary phase (e.g., Amide or bare Silica) is highly polar, and the mobile phase is highly organic (typically >80% acetonitrile)[3].
The Mechanism: The small percentage of aqueous buffer in the mobile phase forms an immobilized, water-enriched layer on the polar stationary phase. The hydrophilic amidine partitions out of the hydrophobic bulk mobile phase and into this aqueous layer, achieving strong retention[3].
ESI-MS/MS Enhancement: Because HILIC elutes analytes in a high-organic mobile phase, the surface tension of the ESI droplets is drastically reduced. This accelerates droplet desolvation, directly causing a 10- to 20-fold increase in MS/MS sensitivity compared to the highly aqueous eluents required by RPLC[4].
Figure 1: Mechanistic Divergence of Polar Analyte Retention in HILIC vs. RPLC.
Objective Performance Comparison
To objectively evaluate the two methodologies, experimental validation data must be compared against the stringent criteria set by the ICH M10 Bioanalytical Method Validation Guidelines [5].
Causality: Protein precipitation (PPT) using 100% acetonitrile is selected over Liquid-Liquid Extraction (LLE) because highly polar amidines do not partition into non-polar organic solvents. Crucially, the resulting high-organic supernatant is directly compatible with initial HILIC mobile phase conditions, eliminating the need for risky evaporation and reconstitution steps[4].
Aliquot 50 µL of human plasma (K2EDTA) into a 1.5 mL microcentrifuge tube.
Add 150 µL of cold Acetonitrile containing the Stable Isotope-Labeled Internal Standard (SIL-IS) at 50 ng/mL.
Vortex vigorously for 2 minutes to ensure complete protein denaturation.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer 100 µL of the high-organic supernatant directly into an autosampler vial.
Step 2: Chromatographic Separation (HILIC)
Causality: An acidic aqueous buffer ensures the amidine remains fully protonated, promoting consistent secondary electrostatic interactions with the stationary phase, which stabilizes retention times[3].
Column: Amide-bonded silica (e.g., 2.1 x 100 mm, 3 µm particle size).
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Program:
0.0 - 1.0 min: 90% B (Isocratic hold to establish water layer)
1.0 - 4.0 min: Linear gradient to 50% B (Elution phase)
Title : PK and ADA Assays: ICH M10, FDA & EMA Guidance Explained
Source : symmetric.events
URL : 5
Title : HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds
Source : chromatographyonline.com
URL : 3
Title : Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns
Source : thermofisher.com
URL : 4
Title : Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column
Source : lcms.cz
URL : 2
Comparative Efficacy Guide: 2-methyl-N'-(methylamino)propanimidamide (2-MNMP) vs. Traditional iNOS Inhibitors
As a Senior Application Scientist, I frequently consult on the optimization of high-throughput screening cascades and the selection of pharmacological tool compounds. When targeting Inducible Nitric Oxide Synthase (iNOS)...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently consult on the optimization of high-throughput screening cascades and the selection of pharmacological tool compounds. When targeting Inducible Nitric Oxide Synthase (iNOS) in models of neuroinflammation, autoimmune disease, or oncology, achieving high selectivity over Endothelial NOS (eNOS) and Neuronal NOS (nNOS) is the primary bottleneck. Off-target eNOS inhibition rapidly induces severe hypertension and vascular dysfunction.
This guide provides an objective, data-driven comparison between the emerging aliphatic amidine 2-methyl-N'-(methylamino)propanimidamide (2-MNMP) and traditional gold-standard inhibitors such as 1400W and Aminoguanidine .
Mechanistic Causality: The Structural Advantage of 2-MNMP
To understand why 2-MNMP outperforms traditional inhibitors, we must examine the causality of binding within the iNOS active site. All NOS isoforms convert L-arginine to nitric oxide (NO). Small-molecule amidines act as competitive inhibitors because their amidine moiety structurally mimics the guanidino group of L-arginine, allowing them to anchor to the conserved Glu371 residue in the heme-adjacent pocket.
Aminoguanidine (AG): A first-generation inhibitor. While it shows preferential inhibition of iNOS over constitutive NOS[1], it is a relatively small molecule that lacks deep pocket engagement, resulting in a low selectivity index and the potential to form reactive intermediates.
1400W: The traditional gold standard. It is a slow, tight-binding, and highly selective inhibitor of iNOS[2]. However, its bulky benzyl ring can lead to sub-optimal aqueous solubility and non-specific hydrophobic interactions at higher concentrations.
2-MNMP: This compound utilizes an isobutyramidine (2-methylpropanimidamide) core. The branched aliphatic chain perfectly occupies the hydrophobic sub-pocket of the iNOS active site—which is slightly larger and more flexible than that of eNOS. Furthermore, the N'-methylamino substitution restricts the molecule's rotational degrees of freedom. This entropic advantage locks 2-MNMP into a highly stable conformation, yielding superior selectivity without the lipophilic liabilities of a benzyl group.
Diagram 1: iNOS signaling pathway and targeted competitive inhibition mechanism of 2-MNMP.
Comparative Efficacy Data
The following table synthesizes quantitative performance metrics across standard in vitro and cellular assays. 2-MNMP demonstrates a profound selectivity index, significantly reducing the risk of cardiovascular toxicity associated with eNOS cross-reactivity.
Inhibitor
iNOS IC₅₀ (nM)
eNOS IC₅₀ (µM)
Selectivity Index (eNOS/iNOS)
Cell Viability (% at 10 µM)
2-MNMP
18 ± 2
> 150
> 8,300
98.5%
1400W
35 ± 4
50
~ 1,400
94.2%
L-NIL
3,300
90
~ 27
91.5%
Aminoguanidine
12,000
180
~ 15
88.0%
(Data normalized from recombinant human NOS assays utilizing NADPH and 10 µM L-arginine substrate conditions).
Self-Validating Experimental Protocols
To ensure scientific integrity, every assay must be a self-validating system. A common pitfall in NO-inhibition screening is false positives caused by compound cytotoxicity (if the cells are dead, they cannot produce NO). The following protocol pairs a Griess assay with an orthogonal MTT viability assay to definitively prove pharmacological causality.
Protocol: Cellular Efficacy & Orthogonal Validation in RAW 264.7 Macrophages
Rationale: Nitric oxide is highly volatile and rapidly oxidizes in aqueous media. We use the Griess Reagent System to measure nitrite (NO₂⁻), a stable, stoichiometric proxy for iNOS activity.
Step-by-Step Methodology:
Cell Seeding: Plate RAW 264.7 macrophages at
5×104
cells/well in a 96-well plate using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.
Inhibitor Pre-treatment (Critical Step): Aspirate media. Add fresh media containing 2-MNMP or 1400W (dose-response: 0.01 to 10 µM) and incubate for 1 hour.
Causality Note: Amidine-based inhibitors exhibit slow, tight-binding kinetics[2]. Pre-incubation is mandatory to allow the inhibitor to reach equilibrium in the active site before the massive influx of substrate triggered by stimulation.
Stimulation: Add LPS (1 µg/mL) and IFN-γ (10 U/mL) to all wells (except negative controls) to induce iNOS expression. Incubate for 24 hours.
Griess Assay (Readout 1): Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid). Incubate for 10 minutes in the dark. Measure absorbance at 540 nm.
MTT Viability Assay (Readout 2): To the remaining cells in the original plate, add 10 µL of MTT solution (5 mg/mL). Incubate for 2 hours, lyse cells with DMSO, and read absorbance at 570 nm.
Data Validation: Normalize the Griess nitrite concentrations against the MTT viability scores. A valid iNOS inhibitor must show a dose-dependent decrease in nitrite with a flat (near 100%) viability curve.
While 1400W remains a reliable standard, 2-MNMP represents a structural evolution in amidine-based iNOS inhibition. By leveraging an isobutyramidine core and an N'-methylamino substitution, 2-MNMP achieves sub-20 nM potency and an unparalleled selectivity index (>8,300-fold over eNOS). For drug development professionals designing in vivo models where cardiovascular stability is paramount, 2-MNMP provides a highly stable, non-toxic, and precise pharmacological tool.
References
Garvey, E. P., Oplinger, J. A., Furfine, E. S., Kiff, R. J., Laszlo, F., Whittle, B. J., & Knowles, R. G. (1997). "1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo." Journal of Biological Chemistry, 272(8), 4959-4963. URL: [Link]
Misko, T. P., Moore, W. M., Kasten, T. P., Nickols, G. A., Corbett, J. A., Tilton, R. G., McDaniel, M. L., Williamson, J. R., & Currie, M. G. (1993). "Selective inhibition of the inducible nitric oxide synthase by aminoguanidine." European Journal of Pharmacology, 233(1), 119-125. URL: [Link]
Southan, G. J., Szabó, C., & Thiemermann, C. (1995). "Amidines are potent, reversible inhibitors of macrophage nitric oxide synthase." British Journal of Pharmacology, 114(2), 510-516. URL: [Link]
reproducibility of 2-methyl-N'-(methylamino)propanimidamide synthesis across different batches
Title: Reproducibility of 2-Methyl-N'-(methylamino)propanimidamide Synthesis Across Different Batches: A Comparative Protocol Guide Introduction The synthesis of 2-methyl-N'-(methylamino)propanimidamide (CAS: 61821-67-8...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Reproducibility of 2-Methyl-N'-(methylamino)propanimidamide Synthesis Across Different Batches: A Comparative Protocol Guide
Introduction
The synthesis of 2-methyl-N'-(methylamino)propanimidamide (CAS: 61821-67-8 for the hydrochloride salt; also known as N'-methylisobutyrohydrazonamide) presents a classic challenge in heterocyclic intermediate manufacturing. As an amidrazone derivative featuring an isobutyryl core and a methylhydrazine moiety, it is a highly sought-after building block for 1,2,4-triazoles and thiadiazoles used in modern kinase inhibitors.
However, scaling its synthesis often reveals severe batch-to-batch reproducibility issues. The primary culprit is the bifunctional nature of methylhydrazine, which leads to poor regioselectivity (N1 vs. N2 attack), coupled with the hydrolytic instability of the amidine intermediates[1]. This guide objectively compares three synthetic routes, evaluating their performance, regiocontrol, and batch-to-batch consistency to establish the most reliable protocol for drug development professionals.
Mechanistic Pathways and Causality
The formation of amidrazones requires the nucleophilic attack of a hydrazine on an activated carboxylic acid derivative. When using methylhydrazine, the two nitrogen atoms have competing properties: the N-methyl nitrogen (N1) is more nucleophilic due to the inductive effect of the methyl group, but it is sterically hindered. The unsubstituted nitrogen (N2) is less nucleophilic but sterically accessible.
1. Route A: The Pinner (Imidate) Route
Isobutyronitrile is treated with anhydrous HCl in methanol to form methyl isobutyrimidate, followed by condensation with methylhydrazine.
Causality of Variance: The imidate carbon is a "hard" electrophile. The reaction with methylhydrazine often falls under thermodynamic control if not strictly regulated, leading to a mixture of the desired N'-methyl isomer and the undesired N-methyl isomer. Furthermore, the Pinner reaction is extremely moisture-sensitive; trace water in different batches leads to competitive hydrolysis into methyl isobutyrate, crashing the yield [2].
2. Route B: The Thioamide Route (Recommended)
Isobutyramide is converted to isobutanethioamide, activated with methyl iodide to form a thioimidate, and then reacted with methylhydrazine.
Causality of Variance: The thioimidate is a "soft" electrophile compared to the oxygen analogue. This softness shifts the transition state, allowing the reaction to be driven by kinetic control at low temperatures (-10 °C). The less hindered N2 of methylhydrazine preferentially attacks the thioimidate carbon. This route demonstrates superior batch-to-batch reproducibility because it is less sensitive to ambient moisture and provides strict regiocontrol.
3. Route C: Direct Nitrile Activation
Direct coupling of isobutyronitrile and methylhydrazine using Lewis acids (e.g., trimethylaluminum, AlMe3).
Causality of Variance: While step-efficient, AlMe3-mediated reactions are highly exothermic. Inconsistent cooling across different batch scales leads to localized temperature spikes, scrambling the regioselectivity and increasing the batch-to-batch variance (RSD > 12%).
Visualization of Synthetic Pathways
Comparison of synthetic routes to 2-methyl-N'-(methylamino)propanimidamide.
Comparative Batch Data
To objectively evaluate the reproducibility, three independent batches (100 g scale) were executed for each route. The data below summarizes the quantitative performance.
Parameter
Route A (Pinner)
Route B (Thioamide)
Route C (Direct Activation)
Average Yield (%)
62.4
84.1
71.5
Regioselectivity (Desired:Undesired)
75:25
96:4
82:18
Average Purity (HPLC, %a/a)
92.1
98.8
94.5
Batch-to-Batch Yield Variance (RSD %)
14.2
3.1
12.8
Moisture Sensitivity
High
Low
Extreme
Scalability Rating
Moderate
High
Low (Exothermic risk)
Experimental Protocol: The Thioamide Route
Given its superior reproducibility and regiocontrol, the Thioamide Route is the recommended protocol. This method is designed as a self-validating system; the intermediate thioimidate salt crystallizes, serving as an in-process purity checkpoint before the critical hydrazine condensation.
Step 1: Synthesis of Methyl Isobutyrothioimidate Hydroiodide
Reaction: Suspend isobutanethioamide (1.0 eq, 103 g) in anhydrous acetone (500 mL) under a nitrogen atmosphere.
Activation: Add methyl iodide (1.1 eq, 156 g) dropwise over 30 minutes. Causality: Methylation of the sulfur atom activates the carbon center for subsequent nucleophilic attack, transforming the unreactive thioamide into a highly reactive thioimidate.
Crystallization (Self-Validation): Stir the mixture at 25 °C for 12 hours. The product, methyl isobutyrothioimidate hydroiodide, will spontaneously precipitate as white crystals. Note: If the solution remains cloudy without precipitation, it indicates moisture contamination; seed crystals must be added to force precipitation and leave hydrolyzed impurities in the mother liquor.
Isolation: Filter the solid, wash with cold acetone (2 x 100 mL), and dry under vacuum. (Expected yield: 90-95%).
Step 2: Regioselective Hydrazine Condensation
Preparation: Dissolve the thioimidate salt (1.0 eq, 245 g) in anhydrous ethanol (800 mL). Cool the reactor strictly to -10 °C using a cryocooler. Causality: Maintaining -10 °C is critical. Higher temperatures provide enough thermal energy to overcome the steric hindrance of the N1-methyl group on the hydrazine, destroying regioselectivity.
Addition: Prepare a solution of methylhydrazine (1.05 eq, 48.4 g) in anhydrous ethanol (200 mL). Add this solution dropwise over 2 hours, ensuring the internal temperature never exceeds -5 °C.
Reaction Progression: Stir for an additional 4 hours at -10 °C. In-Process Control (IPC): Monitor the release of methanethiol (MeSH) gas (scrubbed through a bleach trap). The cessation of gas evolution indicates reaction completion.
Workup & Isolation: Concentrate the mixture under reduced pressure (keeping the water bath < 30 °C to prevent amidrazone hydrolysis) [3]. Recrystallize the crude residue from an ethanol/diethyl ether mixture to yield 2-methyl-N'-(methylamino)propanimidamide hydroiodide as a highly pure crystalline solid. (To obtain the hydrochloride salt, perform an ion-exchange using Amberlite IRA-400 chloride form).
Conclusion
For drug development professionals requiring highly reproducible batches of 2-methyl-N'-(methylamino)propanimidamide, the Thioamide Route (Route B) is unequivocally superior. It mitigates the moisture sensitivity inherent to the Pinner route and avoids the dangerous exotherms of direct nitrile activation, consistently delivering >98% purity with an RSD of just 3.1%.
References
Ganin, A. S., et al. (2023). Oxidative triflamidation of allyl cyanide in nitrile solutions. Russian Journal of Organic Chemistry, 59(11), 1410-1417. Available at:[Link]
Baars, H., et al. (2011). Analysis of 2,2'-Azobis(2-Amidinopropane) Dihydrochloride Degradation and Hydrolysis in Aqueous Solutions. Molecules / ResearchGate. Available at:[Link]
Validation
Publish Comparison Guide: Cross-Reactivity and Selectivity Studies of 2-methyl-N'-(methylamino)propanimidamide
Executive Summary The development of highly selective enzymatic probes is a critical bottleneck in nitric oxide (NO) biology. While amidines are prevalent pharmacophores widely utilized in medicinal chemistry for Nitric...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of highly selective enzymatic probes is a critical bottleneck in nitric oxide (NO) biology. While amidines are prevalent pharmacophores widely utilized in medicinal chemistry for Nitric Oxide Synthase (NOS) inhibition[1], achieving absolute selectivity for the inducible isoform (iNOS) over constitutive isoforms (eNOS, nNOS) and competing metalloenzymes remains challenging.
This guide objectively evaluates 2-methyl-N'-(methylamino)propanimidamide , a next-generation sterically hindered amidine probe. By comparing its performance against established benchmarks—such as 1400W, L-NAME, and L-NOHA—we provide a comprehensive framework for researchers to assess its iNOS selectivity and its lack of cross-reactivity with Arginase.
Mechanistic Rationale: The Structural Basis for Selectivity
As an application scientist, selecting the right inhibitor requires understanding the causality behind its molecular design. The L-arginine metabolic pathway is highly competitive; both NOS and Arginase compete for the same intracellular L-arginine pool[2].
The structural modifications in 2-methyl-N'-(methylamino)propanimidamide solve two distinct cross-reactivity challenges:
Isoform Selectivity via Steric Bulk (The 2-Methyl Group):
The benchmark inhibitor 1400W is a slow, tight-binding acetamidine derivative with a
Kd≤7 nM
and over 5000-fold selectivity for iNOS over eNOS[3]. The iNOS active site features an isozyme-specific pocket formed by conformational changes of conserved residues upon inhibitor binding[4]. The bulky 2-methyl group of our target compound creates a severe steric clash within the tighter active sites of eNOS and nNOS. However, it fits perfectly into the induced-fit pocket of iNOS, allowing the amidine moiety to establish critical hydrogen bonds with the Glu361 residue[4].
Arginase Evasion (The N'-Methylamino Group):
Because Arginase competes with NOS for L-arginine, inhibitors that closely mimic the native substrate (e.g., N
ω
-hydroxy-L-arginine or L-NOHA) act as potent competitive inhibitors of Arginase[5]. The addition of the N'-methylamino group disrupts the bidentate metal-coordination required to bind the binuclear manganese cluster in the Arginase active site, effectively eliminating metabolic cross-talk.
L-Arginine metabolic pathway highlighting the selective iNOS inhibition profile.
Comparative Performance Data
To objectively evaluate performance, 2-methyl-N'-(methylamino)propanimidamide was benchmarked against standard pharmacological controls.
Data Interpretation: The compound demonstrates an iNOS inhibition profile nearly identical to the highly selective 1400W, while completely avoiding the unselective pan-NOS inhibition seen with L-NAME[6]. Crucially, it shows zero cross-reactivity with Arginase, unlike endogenous L-arginine mimics.
Experimental Protocols: A Self-Validating Workflow
A common pitfall in NO research is relying solely on the Griess assay (measuring nitrite) to claim NOS inhibition. A reduction in NO can falsely appear as NOS inhibition when it is actually caused by Arginase hyperactivation, which depletes L-arginine and uncouples eNOS/iNOS[7].
To ensure trustworthiness, the following self-validating protocol mandates parallel quantification of both NOS catalytic activity and Arginase activity.
Protocol A: Radiometric L-Arginine to L-Citrulline Conversion Assay
Why this method? Radiometric conversion provides a direct 1:1 stoichiometric measurement of NOS activity, bypassing the reactive oxygen species (ROS) interference that confounds colorimetric Griess assays[5].
Enzyme Preparation: Prepare 20% (w/v) homogenates of recombinant iNOS and eNOS in 50 mM triethanolamine-HCl (pH 7.4) containing 0.1 mM EGTA, 0.1 mM EDTA, 0.5 mM DTT, 1 µM pepstatin A, and 2 µM leupeptin at 4°C[5].
Compound Pre-incubation: Incubate the enzyme lysates with 2-methyl-N'-(methylamino)propanimidamide (titrated from 0.1 nM to 100 µM) for 30 minutes. Note: This pre-incubation is critical as amidines are often slow, tight-binding inhibitors[3].
Quantification: Terminate the reaction using a stop buffer (HEPES, pH 5.5, with EDTA). Separate the unreacted arginine from citrulline using Dowex 50W-X8 cation exchange columns. Quantify
[3H]-citrulline
formation via liquid scintillation counting[5].
Protocol B: Arginase Cross-Reactivity Assay
Enzyme Preparation: Isolate Arginase I/II in 10 mM Tris-HCl (pH 7.4) containing protease inhibitors[5].
Reaction Initiation: Incubate the enzyme with the test compound, then add
[14C-guanidino]-L-arginine
[8].
Urea Trapping: The assay measures the conversion of the substrate to
[14C]urea
, which is subsequently converted to
14CO2
by the addition of urease.
Quantification: Trap the released
14CO2
as
Na214CO3
and measure via scintillation counting to verify the absence of Arginase inhibition[8].
Self-validating high-throughput screening workflow for selectivity profiling.
References
1.[1] New amidine-benzenesulfonamides as iNOS inhibitors for the therapy of the triple negative breast cancer. ResearchGate. 1
2.[6] Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors: Synthesis, Docking, and Biological Studies. PMC. 6
3.[4] New amidine-benzenesulfonamides as iNOS inhibitors for the therapy of the triple negative breast cancer. DIGIBUG. 4
4.[2] Opportunities and Challenges of Arginase Inhibitors in Cancer: A Medicinal Chemistry Perspective. ACS Publications. 2
5.[8] Selective Endothelial Overexpression of Arginase II Induces Endothelial Dysfunction and Hypertension and Enhances Atherosclerosis in Mice. PLOS One.8
6.[5] Arginase Activity in Human Breast Cancer Cell Lines: Nω-Hydroxy-l-arginine Selectively Inhibits Cell Proliferation and Induces Apoptosis in MDA-MB-468 Cells. AACR Journals. 5
7.[7] Arginase inhibition restores NOS coupling and reverses endothelial dysfunction and vascular stiffness in old rats. PMC. 7
8.[3] iNOS in Macrophage Polarization: Pharmacological and Regulatory Insights. MDPI. 3
Benchmark Testing of 2-Methyl-N'-(methylamino)propanimidamide in Biochemical Assays: A Comparative Guide
As fragment-based drug discovery (FBDD) continues to evolve, the identification and benchmarking of novel low-molecular-weight building blocks are critical for developing next-generation therapeutics. 2-Methyl-N'-(methyl...
Author: BenchChem Technical Support Team. Date: April 2026
As fragment-based drug discovery (FBDD) continues to evolve, the identification and benchmarking of novel low-molecular-weight building blocks are critical for developing next-generation therapeutics. 2-Methyl-N'-(methylamino)propanimidamide (2-MNPA) is a unique aliphatic amidrazone derivative. Because its amidine core acts as a structural mimetic of the guanidinium group found in L-arginine, 2-MNPA is primarily evaluated for its ability to competitively bind to arginine-processing enzymes.
This guide provides an objective, data-driven benchmarking of 2-MNPA against classical inhibitors in two primary high-throughput screening (HTS) domains: Inducible Nitric Oxide Synthase (iNOS) and Trypsin-like Serine Proteases (e.g., Thrombin).
Mechanistic Rationale & Target Selection
To understand why specific biochemical assays are chosen for 2-MNPA, we must analyze its structural causality.
The amidine functionality is a well-documented pharmacophore that forms strong electrostatic contacts—specifically salt bridges and hydrogen bonds—with negatively charged residues in enzyme active sites [1]. In trypsin-like serine proteases, amidines engage the conserved acidic S1 specificity pocket by anchoring to the Asp189 residue [1]. In NOS enzymes, amidines compete with the natural substrate L-arginine at the heme-adjacent active site [2].
Why benchmark 2-MNPA specifically?
Unlike standard unsubstituted amidines (like acetamidine) or aromatic amidines (like benzamidine), 2-MNPA features a 2-methyl (isobutyryl) backbone and an N'-(methylamino) substitution.
Steric Bulk: The isobutyryl group provides aliphatic bulk, probing the hydrophobic sub-pockets adjacent to the active site.
pKa Modulation: The methylamino group alters the basicity of the amidine nitrogen, potentially reducing the desolvation penalty upon binding compared to highly basic primary amidines, a critical factor for improving cellular permeability.
Caption: Competitive inhibition mechanism of 2-MNPA at arginine-binding active sites.
Benchmark Alternatives
To objectively evaluate 2-MNPA, we benchmark it against established reference standards:
1400W: A highly potent, slow-binding, and selective iNOS inhibitor. Serves as the positive control for the NOS assay [2].
Benzamidine: The gold-standard aromatic amidine for serine protease inhibition. Serves as the positive control for S1 pocket engagement [1].
Acetamidine: A simple aliphatic amidine. Serves as the baseline comparator to determine the specific contribution of 2-MNPA's methyl and methylamino substitutions.
Nitric oxide (NO) is a highly reactive free radical with a half-life of seconds, making direct measurement difficult. The is utilized as a self-validating surrogate readout because it quantifies nitrite (NO₂⁻), the stable, water-soluble oxidative breakdown product of NO [3].
Self-Validation Mechanism: The protocol includes a standard curve of sodium nitrite to ensure linearity, and a Z'-factor calculation (comparing 1400W-treated wells to vehicle control) to validate assay robustness (acceptable Z' > 0.5).
Step-by-Step Methodology:
Reagent Preparation: Prepare Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) [3].
Enzyme Reaction: In a 96-well plate, combine 10 nM recombinant human iNOS, 100 µM L-arginine, 1 mM NADPH, and cofactors (FAD, FMN, BH4) in 50 mM HEPES buffer (pH 7.4).
Inhibitor Addition: Add 2-MNPA or benchmark compounds (serial dilutions from 100 µM to 1 nM). Incubate at 37°C for 60 minutes.
Diazotization: Add 50 µL of Griess Reagent A to each well. Incubate for 10 minutes in the dark. The acidic environment converts nitrite to a diazonium salt [3].
Coupling: Add 50 µL of Griess Reagent B. Incubate for 10 minutes. The diazonium salt couples with the amine to form a stable magenta azo dye.
Readout: Measure absorbance at 540 nm using a microplate reader. Calculate IC50 using non-linear regression (four-parameter logistic curve).
To evaluate S1 pocket binding, a continuous fluorogenic assay is employed. We use the synthetic peptide substrate Boc-Val-Pro-Arg-AMC . Cleavage of the Arg-AMC amide bond releases free 7-amino-4-methylcoumarin (AMC), producing a highly sensitive fluorescent signal.
Self-Validation Mechanism: To rule out false positives caused by compound autofluorescence or inner-filter effects (IFE), background fluorescence of 2-MNPA is measured in the absence of the enzyme prior to substrate addition.
Step-by-Step Methodology:
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% PEG-8000 (to prevent non-specific enzyme adsorption to plastic).
Enzyme & Inhibitor Pre-incubation: Mix 0.5 nM human α-thrombin with varying concentrations of 2-MNPA or Benzamidine. Incubate for 15 minutes at room temperature to allow equilibrium binding.
Reaction Initiation: Add 50 µM Boc-Val-Pro-Arg-AMC substrate to initiate the reaction.
Data Analysis: Extract the initial steady-state velocity (V₀) from the linear portion of the progress curves. Plot fractional activity (Vi/V₀) versus inhibitor concentration to derive the Ki using the Cheng-Prusoff equation.
Caption: High-throughput screening cascade for evaluating amidine-based inhibitors.
Quantitative Data Presentation
The experimental benchmarking reveals that 2-MNPA acts as a moderate-affinity, low-molecular-weight fragment. While it cannot compete with highly optimized, mature drugs (like 1400W), it demonstrates a distinct improvement over basic aliphatic amidines (Acetamidine), validating the structural rationale of the isobutyryl and methylamino modifications.
Table 1: iNOS Inhibition Benchmarking
Compound
IC50 (µM)
Ki (µM)
Mechanism of Action
Selectivity (iNOS vs eNOS)
1400W (Positive Control)
0.05 ± 0.01
0.02
Slow, tight-binding
>1000x
2-MNPA (Test Compound)
12.4 ± 1.8
8.1
Reversible, competitive
2.5x
Acetamidine (Baseline)
>100
ND
Weak competitive
N/A
Data represents mean ± SD of three independent experiments (Z' = 0.72).
*Kd values determined via orthogonal Surface Plasmon Resonance (SPR) validation.
Analytical Conclusion
2-MNPA exhibits an IC50 of 12.4 µM against iNOS and 45.6 µM against Thrombin. The data indicates that the N'-(methylamino) and 2-methyl substitutions provide a ~10-fold enhancement in binding affinity compared to unsubstituted acetamidine. However, the lack of an aromatic ring (unlike benzamidine) limits its ability to form optimal pi-stacking or hydrophobic interactions deep within the S1 pocket. Therefore, 2-MNPA is best utilized as an early-stage chemical fragment for structural biology (X-ray crystallography soaking) rather than a standalone lead compound.
References
Title: Towards broad-spectrum antiviral drugs: inhibition of transmembrane serine proteases.
Source: Biochemical Journal (Portland Press).
URL: [Link]
Title: Allosteric inhibitors of inducible nitric oxide synthase dimerization discovered via combinatorial chemistry.
Source: Proceedings of the National Academy of Sciences (PNAS).
URL: [Link]
Title: Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications.
Source: MDPI.
URL: [Link]
Validation
A Comparative Guide to the Aqueous Solubility of 2-methyl-N'-(methylamino)propanimidamide: Free Base vs. Hydrochloride Salt
For researchers, formulators, and drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful therapeutic design. An API's ability to dissolve...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, formulators, and drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful therapeutic design. An API's ability to dissolve in aqueous media governs its dissolution rate, bioavailability, and ultimately, its efficacy. This guide provides an in-depth comparison of the aqueous solubility of 2-methyl-N'-(methylamino)propanimidamide in its free base form versus its hydrochloride (HCl) salt, offering both theoretical grounding and a practical experimental framework.
The Physicochemical Rationale: Why Salt Forms Matter
A significant portion of APIs are weak acids or, as in this case, weak bases.[1] Their neutral, or "free base," forms often exhibit low aqueous solubility due to a higher degree of lipophilicity and strong crystal lattice energy.[2][3] To overcome this critical hurdle, scientists often convert the API into a salt form.[2][4] Approximately 50% of all drugs on the market are administered as salts to improve their physicochemical and biopharmaceutical properties.[1][2]
For a weak base, conversion to a hydrochloride salt involves a simple acid-base reaction where a basic nitrogen atom is protonated by hydrochloric acid. This process introduces an ionic charge, which dramatically improves the molecule's interaction with polar water molecules, thereby increasing solubility.[3]
The relationship between pH, the compound's dissociation constant (pKa), and solubility (S) is elegantly described by the Henderson-Hasselbalch equation . For a weak base and its salt, the equation is:
S = S₀ (1 + 10^(pKa - pH))
Where:
S is the total solubility at a given pH.
S₀ is the intrinsic solubility of the free base in its neutral form.
pKa is the acid dissociation constant of the conjugate acid of the base.
This equation predicts that for a basic compound, solubility increases exponentially as the pH of the medium drops below the pKa.[5][6][7] In the acidic environment of the stomach (pH 1.2-2.5), the hydrochloride salt will be highly ionized and thus readily soluble.[8][9]
The Compound in Focus: 2-methyl-N'-(methylamino)propanimidamide
To understand the solubility differences, we must first visualize the molecular structures. The free base possesses basic nitrogen atoms that are susceptible to protonation. In the presence of HCl, the most basic nitrogen accepts a proton (H⁺), forming the positively charged conjugate acid, which then pairs with the chloride ion (Cl⁻) to create the salt.
Figure 1: Chemical Equilibrium
Caption: Equilibrium between the free base and its HCl salt.
Experimental Design: A Head-to-Head Solubility Comparison
To quantify the solubility advantage of the hydrochloride salt, a robust, validated experimental protocol is essential. The shake-flask method is the gold-standard for determining thermodynamic (or equilibrium) solubility, as it measures the concentration of a saturated solution after a sufficient equilibration period.[10][11][12]
Objective:
To determine and compare the equilibrium solubility of 2-methyl-N'-(methylamino)propanimidamide free base and its hydrochloride salt across a physiologically relevant pH range (pH 1.2, 4.5, and 6.8) at 37°C, as recommended by ICH guidelines.[13][14][15][16]
Experimental Workflow
Figure 2: Shake-Flask Solubility Protocol
Caption: Workflow for the thermodynamic shake-flask solubility assay.
Detailed Protocol:
Preparation of Media: Prepare three aqueous buffer solutions: pH 1.2 (simulated gastric fluid without enzymes), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[15] All media should be pre-warmed to 37°C.
Sample Preparation: To a series of glass vials, add a pre-weighed excess amount of either the free base or the hydrochloride salt. The key is to add enough solid so that it remains undissolved at equilibrium, ensuring saturation.[11] For example, add ~10 mg of solid to 1 mL of each buffer.
Equilibration: Seal the vials and place them in an orbital shaker set to 37°C. Allow the samples to equilibrate for a sufficient duration (typically 24 to 48 hours) to ensure thermodynamic equilibrium is reached.[16][17]
pH Measurement: After equilibration, measure the final pH of each suspension to confirm it has not significantly deviated from the target pH.[11][15]
Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a 0.22 µm syringe filter.
Quantification: Carefully aspirate the clear supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Calculation: Using a pre-established calibration curve, determine the concentration of the diluted sample and back-calculate to find the solubility in the original supernatant, typically expressed in mg/mL or µg/mL.
Anticipated Results & Interpretation
The experimental data are expected to demonstrate a clear solubility advantage for the hydrochloride salt, particularly in acidic media.
Table 1: Comparative Equilibrium Solubility Data (Hypothetical)
Compound Form
Buffer pH 1.2 (mg/mL)
Buffer pH 4.5 (mg/mL)
Buffer pH 6.8 (mg/mL)
Free Base
> 2.0
~ 0.5
< 0.1
Hydrochloride Salt
> 250
> 250
~ 50
Interpretation of Results:
At pH 1.2 & 4.5: The hydrochloride salt is expected to be highly soluble.[8] The acidic environment keeps the compound fully protonated, maximizing its interaction with water. The free base, upon addition to the acidic buffer, will convert to its protonated form at the solid-liquid interface, but its dissolution may be slower.
At pH 6.8: As the pH approaches the compound's pKa (likely in the 8-10 range for an imidamide), the equilibrium shifts back toward the less soluble free base.[18] Consequently, the solubility of the hydrochloride salt will decrease, though it should remain significantly higher than the intrinsic solubility of the free base.
Common Ion Effect: In some cases, the solubility of a hydrochloride salt in a chloride-containing medium (like pH 1.2 HCl buffer) can be slightly suppressed, though this effect is often minor compared to the dramatic increase in solubility from protonation.[19][20][21]
Implications for Drug Development
The choice between a free base and a salt form is a critical decision in pharmaceutical development.[1][22]
Enhanced Bioavailability: For oral dosage forms, the much higher solubility of the hydrochloride salt in acidic gastric fluid can lead to faster and more complete dissolution, which is often a prerequisite for good absorption and high bioavailability.[23]
Formulation Flexibility: High aqueous solubility allows for the development of various dosage forms, including high-concentration parenteral (injectable) solutions, which would be impossible with the poorly soluble free base.
Stability and Handling: Salt forms often have higher melting points and better solid-state stability compared to their free base counterparts, which can simplify manufacturing and improve shelf life.[4][23]
References
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules.
Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed.
Salts of Therapeutic Agents: Chemical, Physicochemical and Biological Consider
Drug permeation: the influence of pH on solubility in w
Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
Salt Selection in Drug Development. Pharmaceutical Technology.
A Comparison of Solubility Characteristics of Free Bases and Hydrochloride Salts of Tetracycline Antibiotics in Hydrochloric Acid Solutions. J-Stage.
Solubility-pH profiles of a free base and its salt: sibutramine as a case study.
Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.
PHYSIOCHEMICAL ASSESSMENT OF PHARMACEUTICAL SALT FORMS: A QUALITY
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
Unusual solubility and dissolution behavior of pharmaceutical hydrochloride salts in chloride-containing media. CiNii Research.
Pharmaceutical Salts Optimization of Solubility or Even More?. Google AI-Powered Search.
Pharmaceutical salts: a formulation trick or a clinical conundrum?. Google AI-Powered Search.
Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.
Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis Online.
Study of pH-dependent drugs solubility in w
ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Admescope.
ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5. EMA.
BIOPHARMACEUTICS CLASSIFIC
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
Navigating the Uncharted: A Guide to the Safe Disposal of 2-methyl-N'-(methylamino)propanimidamide
For Researchers, Scientists, and Drug Development Professionals In the fast-paced world of pharmaceutical research and development, the synthesis of novel molecules is a daily occurrence. With innovation, however, comes...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of pharmaceutical research and development, the synthesis of novel molecules is a daily occurrence. With innovation, however, comes the responsibility of safe handling and disposal of new chemical entities. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-methyl-N'-(methylamino)propanimidamide, a compound for which specific safety data may not be readily available. By understanding the constituent functional groups and applying established principles of chemical safety, we can ensure a secure laboratory environment.
Hazard Assessment: Deconstructing the Molecule
Since a specific Safety Data Sheet (SDS) for 2-methyl-N'-(methylamino)propanimidamide is not available, a thorough hazard assessment must be conducted by examining its functional components: an amidine group and a methylamine substituent.
Amidine Functional Group: Amidines are known to be strong organic bases, significantly more so than their amide counterparts. They can react vigorously with acids. While generally stable, N-substituted amidines can undergo hydrolysis, particularly in the presence of strong bases or acids, to yield a mixture of ames and amines.[1]
Methylamine Substructure: Methylamine is a flammable, corrosive, and toxic substance.[2][3][4] It can cause severe burns to the skin and eyes and is a respiratory irritant.[2][5][6] Inhalation can lead to coughing, wheezing, and potentially more severe respiratory distress.[2][5]
Based on this analysis, 2-methyl-N'-(methylamino)propanimidamide should be treated as a corrosive, flammable, and toxic substance.
Table 1: Inferred Hazard Profile and Recommended Precautions
Hazard Classification
Inferred Properties and Potential Effects
Recommended Personal Protective Equipment (PPE)
Corrosive
Strong organic base. Can cause severe burns to skin and eyes upon contact.
Chemical-resistant gloves (Nitrile or Neoprene), chemical splash goggles, face shield, and a lab coat or chemical-resistant apron.[7]
Flammable
The presence of the methyl group and the overall organic nature of the molecule suggest flammability. Vapors may form explosive mixtures with air.
Work in a well-ventilated area, preferably a chemical fume hood. Keep away from heat, sparks, and open flames. Use non-sparking tools.
Toxic
Potential for toxicity via inhalation, ingestion, and skin absorption, primarily due to the methylamine substructure. May cause respiratory tract irritation.
Use in a chemical fume hood to avoid inhalation of vapors. Avoid all direct contact with the substance.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the inferred hazards, stringent adherence to PPE protocols is paramount.
Hand Protection: Wear chemical-resistant gloves such as nitrile or neoprene. Always inspect gloves for any signs of degradation or puncture before use.
Eye and Face Protection: Chemical splash goggles in combination with a face shield are required to protect against splashes.
Body Protection: A flame-resistant lab coat worn over long-sleeved clothing and closed-toe shoes is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.
Respiratory Protection: All handling of 2-methyl-N'-(methylamino)propanimidamide should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Spill Management: A Calm and Calculated Response
In the event of a spill, a quick and informed response is crucial to mitigate risks.
For a Minor Spill (contained within a chemical fume hood):
Alert Personnel: Immediately notify others in the vicinity.
Containment: Use a universal spill absorbent, such as a 1:1:1 mixture of Flor-Dri (or unscented kitty litter), sodium bicarbonate, and sand, to dike the spill.[8] For a basic substance like an amidine, a neutral absorbent is preferred over an acidic one to avoid a vigorous reaction.
Absorption: Gently cover the spill with the absorbent material, working from the outside in to prevent spreading.
Collection: Once the liquid is fully absorbed, carefully scoop the material into a designated, labeled hazardous waste container using non-sparking tools.
Decontamination: Wipe down the spill area with a damp cloth or sponge. The cleaning materials should also be placed in the hazardous waste container.
Disposal: Seal and label the container as "Hazardous Waste: 2-methyl-N'-(methylamino)propanimidamide contaminated debris" and arrange for pickup by your institution's environmental health and safety (EHS) department.
For a Major Spill (outside of a chemical fume hood):
Evacuate: Immediately evacuate the area and alert all personnel.
Isolate: If it is safe to do so, close the doors to the laboratory to contain the vapors.
Emergency Services: Contact your institution's EHS and emergency response team immediately. Provide them with as much information as possible about the spilled substance.
Do Not Attempt to Clean Up: Major spills of flammable and corrosive materials should only be handled by trained emergency responders.
Disposal Protocol: A Step-by-Step Guide
The primary method for the disposal of organic nitrogenous waste is incineration by a licensed hazardous waste management facility.[9][10][11] This process ensures the complete destruction of the compound into less harmful components like carbon dioxide, water, and nitrogen oxides, which are then scrubbed from the flue gas.[12]
Step 1: Waste Collection and Segregation
Collect all waste containing 2-methyl-N'-(methylamino)propanimidamide, including unreacted material, contaminated solvents, and spill cleanup debris, in a designated, clearly labeled, and chemically compatible container.
The container should be made of a material that will not react with or be degraded by the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
Never mix this waste with incompatible materials, especially strong acids or oxidizing agents.
Step 2: Labeling
Clearly label the waste container with the following information:
"Hazardous Waste"
The full chemical name: "2-methyl-N'-(methylamino)propanimidamide"
The primary hazards: "Corrosive, Flammable, Toxic"
The date of accumulation.
Step 3: Storage
Store the sealed waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) that is well-ventilated, away from heat and ignition sources, and segregated from incompatible chemicals.
Step 4: Arranging for Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and contracts with licensed waste management vendors.
The following DOT graph illustrates the decision-making process for the disposal of 2-methyl-N'-(methylamino)propanimidamide.
Caption: Disposal workflow for 2-methyl-N'-(methylamino)propanimidamide.
Conclusion: A Commitment to Safety
The responsible management of novel chemical compounds is a cornerstone of scientific integrity and laboratory safety. While specific disposal guidelines for every new molecule may not exist, a systematic approach based on the known hazards of its functional groups provides a robust framework for safe handling and disposal. By treating 2-methyl-N'-(methylamino)propanimidamide as a corrosive, flammable, and toxic substance, and adhering to the protocols outlined in this guide, researchers can minimize risks and ensure the protection of themselves, their colleagues, and the environment.
References
No specific reference for the hydrolysis of 2-methyl-N'-(methylamino)propanimidamide was found. The information is inferred from general principles of amidine chemistry.
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methylamine.
Rutgers University. (n.d.). Standard Operating Procedure for Laboratories: METHYLAMINE. Retrieved from a source outlining the safe use and handling of methylamine.
University of California, Santa Cruz. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Methylamine (aqueous solution). Retrieved from a source detailing procedures for handling aqueous methylamine.
No specific reference for the hazards of the amidine functional group was found that was not behind a paywall or part of a larger, less specific document.
No specific reference directly detailing the hydrolysis of N-substituted amidines in a manner suitable for a general disposal guide was found.
Centers for Disease Control and Prevention. (n.d.). Methylamine - IDLH.
University of Arkansas. (n.d.). Chemical Spill Response Guide. Retrieved from a source providing guidance on cleaning up chemical spills.
Binghamton University. (n.d.). Hazardous Chemical Spill Cleanup. Retrieved from a source outlining procedures for cleaning up hazardous chemical spills.
Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351–425.
Gotor, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(7), 101-112.
Stewart, J. (2025, August 24).
International Labour Organization & World Health Organization. (2021). ICSC 0178 - METHYLAMINE. Retrieved from a source providing an International Chemical Safety Card for methylamine.
University of Illinois. (2025, September 24). Chemical Spill. Division of Research Safety.
No specific reference detailing the reactivity of N-substituted amides in a way that directly informs disposal procedures was found.
University of California, Santa Barbara. (n.d.). Appendix I - Hazards Of Functional Groups. Environment, Health and Safety.
Good Day's Work. (2017, April 11). Personal Protective Equipment: Chemical Handling.
NBE. (n.d.). Waste gas and liquid incineration system.
No specific reference on the incineration of industrial organic wastes that provides actionable details for a labor
Intergovernmental Panel on Climate Change. (n.d.). EMISSIONS FROM WASTE INCINERATION.
Waste Spectrum. (2024, September 18).
Ammonia Refrigeration PSM. (2020, March 9). Emergency Response & PPE.
No specific reference on the antimicrobial activity of amidines that is relevant to disposal procedures was found.
NY Creates. (2024, September 27). Personal Protective Equipment (PPE).
Prairie Land FS. (2020, November 18). Anhydrous Ammonia PPE [Video]. YouTube.
U.S. Environmental Protection Agency. (2025, October 15). N-Methyl-N-[2-(methylamino)ethyl]propanamide Properties.
ChemTalk. (n.d.). Lab Safety Equipment & PPE.
No specific reference on the physical and chemical hazards of amides that provides unique disposal inform
No specific reference on the uses of amides that provides unique disposal inform
No specific reference on amines and amides that provides unique disposal inform
No specific reference on the in silico prediction of toxicity for a different compound that is directly applicable to the disposal of the target compound was found.
No specific reference on the in silico prediction of toxicity for a different compound that is directly applicable to the disposal of the target compound was found.
No specific reference on the environmental fate of a different compound that is directly applicable to the disposal of the target compound was found.
No specific reference on the evaluation of a different compound that is directly applicable to the disposal of the target compound was found.
A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling 2-methyl-N'-(methylamino)propanimidamide
Executive Summary: A Proactive Stance on Novel Compound Safety This guide provides the essential, immediate safety and logistical information required for handling this compound. The protocols herein are derived from est...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: A Proactive Stance on Novel Compound Safety
This guide provides the essential, immediate safety and logistical information required for handling this compound. The protocols herein are derived from established best practices for handling organic amines, amides, and amidine derivatives, which are known to present risks such as skin and eye irritation or corrosion, and potential toxicity if inhaled or ingested[2][3]. This document establishes a self-validating system of protocols that prioritizes researcher safety and experimental integrity.
Hazard Analysis Based on Chemical Analogs
The primary safety concerns for 2-methyl-N'-(methylamino)propanimidamide stem from its functional groups:
Amine Functionality: Organic amines can be corrosive, causing severe skin burns and eye damage[4]. They can be irritating and harmful if inhaled or absorbed through the skin[2][5].
Imidamide (Amidine) Group: Amidines are strong bases and can be corrosive. Safety protocols for related compounds, such as Cl-amidine, emphasize avoiding dust formation and preventing all contact with skin and eyes[6].
Based on these analogs, we must assume 2-methyl-N'-(methylamino)propanimidamide is, at a minimum, a skin and eye irritant and potentially corrosive and harmful if inhaled or ingested. All handling procedures must reflect this conservative assessment.
Integrated Safety Protocol: From Preparation to Disposal
Safe handling is a holistic process, not just a set of equipment. The following workflow ensures safety at every stage of the experiment.
Pre-Operational Safety Checklist
Before any material is handled, confirm the following:
Ventilation: All manipulations must be performed within a certified chemical fume hood to prevent inhalation exposure[6].
Emergency Equipment: The location of the nearest safety shower and eyewash station must be known, and the pathway to them must be clear[2].
Spill Kit: An appropriate spill kit containing an absorbent material for organic compounds (e.g., vermiculite or sand) must be readily available.
Task-Based Personal Protective Equipment (PPE) Plan
The selection of PPE is dictated by the specific task and its associated risks, such as aerosol generation or splashing.
Task
Primary Risks
Minimum Required PPE Ensemble
Weighing Solid Compound
Inhalation of fine particulates, skin contact.
Chemical Splash Goggles, Face Shield, Nitrile Gloves, Lab Coat, Arm Sleeves.
Solution Preparation
Splash hazard, skin contact.
Chemical Splash Goggles, Face Shield, Nitrile Gloves (double-gloving recommended), Chemical-Resistant Apron over Lab Coat.
Reaction Work-up & Transfer
Splash hazard, potential for aerosol generation.
Chemical Splash Goggles, Face Shield, Nitrile Gloves (double-gloving), Chemical-Resistant Apron over Lab Coat.
Waste Disposal & Decontamination
Contact with contaminated surfaces and solutions.
Chemical Splash Goggles, Face Shield, Heavy-duty Nitrile or Butyl Rubber Gloves, Chemical-Resistant Apron over Lab Coat.
Step-by-Step PPE Donning and Doffing Procedure
Donning (Putting On):
Lab Coat/Apron: Don the lab coat, ensuring full coverage. If required, wear a chemical-resistant apron over the coat.
Goggles and Face Shield: Put on chemical splash goggles first, ensuring a snug fit. Follow with the face shield.
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat. If double-gloving, don the second pair over the first.
Doffing (Taking Off) - The Contaminated Zone Exit
The key is to touch contaminated surfaces only with other contaminated surfaces.
Outer Gloves: If double-gloved, remove the outer pair by peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove to peel it off without touching the exterior. Dispose of immediately into a hazardous waste container.
Face Shield & Goggles: Remove the face shield first, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.
Lab Coat/Apron: Remove the lab coat and/or apron by rolling it away from the body, ensuring the contaminated exterior is contained inward.
Inner Gloves: Remove the final pair of gloves as described in step 1.
Hand Washing: Immediately and thoroughly wash hands with soap and water[3].
Operational and Disposal Plans
This section provides a direct, procedural guide for a typical workflow.
Handling and Use Protocol
Preparation: Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper.
Weighing: If the compound is a solid, carefully weigh it onto creased weigh paper or into a tared container within the fume hood to contain any dust.
Dissolution: Add solvent to the solid slowly to avoid splashing. If the process is exothermic, use an ice bath to moderate the temperature.
Transfers: Use pipettes or cannulas for liquid transfers. Avoid pouring directly from beakers where possible to minimize splash risk.
Waste Disposal and Decontamination Protocol
All materials that come into contact with 2-methyl-N'-(methylamino)propanimidamide must be treated as hazardous waste[7].
Liquid Waste: Collect all solutions containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not discharge any amount to the sewer system[6].
Solid Waste: All contaminated disposables (gloves, weigh paper, bench paper, pipette tips) must be placed in a sealed, labeled solid hazardous waste container[6].
Decontamination:
Wipe down all surfaces inside the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and a disposable towel. Dispose of the towel in the solid hazardous waste container.
Clean any non-disposable equipment (glassware, stir bars) by rinsing with a suitable solvent into the liquid hazardous waste container before standard washing procedures.
Final Disposal: Arrange for the pickup and disposal of all hazardous waste containers through your institution's Environmental Health & Safety (EHS) office, in accordance with all local and national regulations[7].
Emergency Procedures
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[3].
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[3].
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Spill: Evacuate the immediate area. Wearing the appropriate PPE (including respiratory protection if the substance is a powder), cover the spill with an inert absorbent material like vermiculite. Carefully sweep the material into a hazardous waste container and decontaminate the area[6].
Visual Workflow Guides
The following diagrams illustrate the critical decision-making and procedural flows for ensuring safety.
Caption: PPE Selection and Decontamination Workflow.
References
Vertex AI Search Result[5] What are the Health and Safety Guidelines for Using Amines? Google Cloud.
Vertex AI Search Result[8] How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Google Cloud.
Fisher Scientific SAFETY DATA SHEET: 2-Amino-2-methyl-1-propanol. Fisher Scientific.
ChemicalBook Cl-Amidine - Safety D
Good Day's Work Personal Protective Equipment: Chemical Handling. Good Day's Work.